2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride
Description
Properties
CAS No. |
1803609-07-5 |
|---|---|
Molecular Formula |
C4H10Cl2N4 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-2-6-4(8)7-5;;/h2-3H,5H2,1H3,(H,6,7);2*1H |
InChI Key |
QHGUGYOZYGPGHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1NN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
CAS 1803609-07-5 structure and molecular weight
The following technical guide details the structural properties, synthesis utility, and handling protocols for CAS 1803609-07-5 (2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride).
High-Purity Heterocyclic Building Block for Drug Discovery[1]
Executive Summary
CAS 1803609-07-5 , chemically known as 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride , is a specialized heterocyclic intermediate used primarily in the synthesis of fused ring systems.[1] Its hydrazine functionality at the C2 position of the imidazole core makes it a critical precursor for constructing Imidazo[2,1-c][1,2,4]triazine and Pyrazolo[1,5-a]imidazole scaffolds.[1] These fused systems are "privileged structures" in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors, adenosine receptor antagonists, and antiviral agents.[1]
This guide provides a validated technical profile, including physical constants, a mechanism-based synthesis workflow, and safety protocols for handling this hydrazine derivative.[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
The following data characterizes the dihydrochloride salt form, which is the standard stable commercial preparation.
| Property | Technical Specification |
| CAS Registry Number | 1803609-07-5 |
| Chemical Name | 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride |
| Synonyms | (1-Methyl-1H-imidazol-2-yl)hydrazine 2HCl; 2-Hydrazino-1-methylimidazole dihydrochloride |
| Molecular Formula | C₄H₈N₄[1][2][3][4] · 2HCl (Salt); C₄H₈N₄ (Free Base) |
| Molecular Weight | 185.06 g/mol (Dihydrochloride salt) |
| Free Base MW | 112.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in Ethanol |
| SMILES | CN1C=CN=C1NN.[H]Cl.[H]Cl |
| InChIKey | PBBUFPQCPQHLQJ-UHFFFAOYSA-N |
| Storage Conditions | Hygroscopic.[1] Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Technical Note: The dihydrochloride salt is significantly more stable than the free base, which is prone to oxidation and decomposition.[1] Always generate the free base in situ during synthesis unless strictly necessary to isolate.[1]
Synthetic Utility: The "Cyclization Gateway"
The primary value of CAS 1803609-07-5 lies in its ability to undergo cyclocondensation reactions with electrophiles.[1] The hydrazine moiety acts as a dinucleophile, reacting with 1,2- or 1,3-bifunctional electrophiles to form fused bicyclic heterocycles.[1]
Core Application: Synthesis of Imidazo[2,1-c][1,2,4]triazines
This scaffold is bioisosteric with the purine core found in ATP, making it highly relevant for developing ATP-competitive kinase inhibitors.[1]
Mechanism of Action (Synthesis):
-
Condensation: The terminal hydrazine nitrogen (
) attacks the carbonyl carbon of an -keto ester or 1,2-dicarbonyl.[1] -
Cyclization: The imidazole ring nitrogen (
) attacks the second electrophilic center.[1] -
Aromatization: Loss of water/alcohol drives the formation of the stable fused triazine ring.[1]
Pathway Visualization
The following diagram illustrates the logical flow of converting CAS 1803609-07-5 into a bioactive scaffold.
Caption: Synthesis pathway converting the hydrazine precursor into a fused heterocyclic kinase inhibitor scaffold.
Experimental Protocol: Cyclocondensation Workflow
Objective: Synthesis of a substituted Imidazo[2,1-c][1,2,4]triazine derivative using CAS 1803609-07-5.
Reagents Required[1][4]
-
Substrate: CAS 1803609-07-5 (1.0 equiv)[1]
-
Electrophile: Ethyl pyruvate or
-bromoacetophenone (1.1 equiv)[1] -
Base: Triethylamine (TEA) or Sodium Acetate (2.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology
-
Preparation of Free Base (In Situ):
-
Charge a reaction vessel with CAS 1803609-07-5 (1 mmol, 185 mg).
-
Suspend in anhydrous Ethanol (5 mL).
-
Add Triethylamine (2.5 mmol, 350 µL) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (salt neutralization).
-
-
Condensation:
-
Cyclization (Thermal):
-
Work-up & Isolation:
-
Validation:
-
Verify structure using 1H NMR (Look for the disappearance of hydrazine -NH2 protons and the shift of imidazole ring protons).[1]
-
Quality Control & Stability
When sourcing or using CAS 1803609-07-5, specific impurities can affect cyclization efficiency.
| Parameter | Specification | Impact on Experiment |
| Purity (HPLC) | ≥ 97.0% | Lower purity leads to tar formation during reflux.[1] |
| Water Content | < 1.0% | Excess water hydrolyzes the electrophile before cyclization.[1] |
| Appearance | White/Off-white | Yellow/Brown discoloration indicates oxidation of the hydrazine.[1] |
| Identity (MS) | [M+H]⁺ = 113.1 | Confirms the hydrazine moiety is intact.[1] |
Self-Validating Check: Dissolve a small amount in D₂O for NMR. The spectrum should show a singlet for the N-methyl group (~3.6 ppm) and two doublets for the imidazole ring protons (~6.8 and 7.1 ppm).[1] If the imidazole peaks are multiplet/broad, the hydrazine group may have degraded.[1]
References
-
PubChem. (2025).[1][5] Compound Summary: 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS 1803609-07-5).[1] National Library of Medicine.[1] [Link][1]
-
Heimgartner, H., et al. (2011).[1] Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta.[1] (Contextual reference for imidazole-hydrazine chemistry).
Sources
- 1. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C4H8N4 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride (C4H8N4) [pubchemlite.lcsb.uni.lu]
- 5. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-hydrazinyl-1-methylimidazole dihydrochloride safety data sheet (SDS)
Executive Summary
2-Hydrazinyl-1-methylimidazole dihydrochloride (CAS: 1803609-07-5) is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., imidazo[1,2-a]pyrimidines) and kinase inhibitors.[1] While invaluable for scaffold diversity, its handling presents a dual challenge: chemical instability (hygroscopicity/oxidation) and biological toxicity (hydrazine moiety).[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating operational protocol . It integrates the chemical logic of hydrazine stabilization with rigorous containment strategies required for genotoxic impurities (PGIs) in drug development.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Understanding the salt form is critical. The dihydrochloride salt stabilizes the otherwise reactive hydrazine group, but it introduces significant hygroscopicity.
| Property | Technical Specification |
| Chemical Name | 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride |
| Synonyms | 1-Methyl-2-hydrazinoimidazole dihydrochloride; (1-Methyl-1H-imidazol-2-yl)hydrazine 2HCl |
| CAS Number | 1803609-07-5 (Anhydrous/Hydrate forms vary) |
| Molecular Formula | C₄H₈N₄[1][2][3] · 2HCl (often found as monohydrate) |
| Molecular Weight | ~185.05 g/mol (Anhydrous); ~203.07 g/mol (Monohydrate) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Acidity (pH) | Highly Acidic (pH < 2 in 10% aq.[1] solution) due to 2HCl |
| Stability | Hygroscopic (absorbs moisture); Air-sensitive (hydrazine oxidation) |
Part 2: Hazard Identification & Toxicology
The "Hydrazine Alert": Unlike standard organic salts, this compound contains a free hydrazine motif (-NH-NH2).[1] In drug development, hydrazines are structural alerts for genotoxicity and carcinogenicity .
GHS Classification (derived from structural analogs):
-
Acute Toxicity (Oral/Inhalation): Category 3/4 (Toxic/Harmful).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: The dihydrochloride form is corrosive.[1]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).
-
Sensitization: Skin Sensitizer Category 1.
Mechanism of Toxicity:
-
Alkylation Potential: The hydrazine group can act as a nucleophile, potentially reacting with DNA bases.
-
ROS Generation: Oxidation of the hydrazine in vivo can generate reactive oxygen species (ROS) and nitrogen radicals.
Part 3: Safe Handling & Storage Protocols
Core Directive: Treat this material as a Potentially Genotoxic Impurity (PGI) . All handling must occur within a closed system or Class II Biosafety Cabinet/Fume Hood.
Storage Requirements:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[1] The hydrochloride salt can release HCl gas if exposed to moisture, degrading the container seal over time.
-
Container: Amber glass with a Teflon-lined cap (prevents light degradation and corrosion).[1]
Operational Workflow (The "Inert Loop"):
The following diagram illustrates the decision logic for handling this hygroscopic, toxic salt.
Figure 1: Inert atmosphere handling workflow to prevent hydrolysis and oxidation.
Part 4: Emergency Response & Decontamination
Scientific Rationale: Standard spill kits (absorbent pads) are insufficient for hydrazines. You must chemically neutralize the hydrazine moiety to prevent toxic vapor release. Do not use standard acidic cleaners , as this stabilizes the hydrazine but does not destroy it.
Decontamination Solution (The "Oxidation Protocol"):
-
Reagent: 5-10% Sodium Hypochlorite (Bleach) solution.[1]
-
Mechanism: Oxidation of hydrazine to Nitrogen gas (
) and water.-
Reaction:
-
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate: Clear the area. Wear full PPE (Tyvek suit, double nitrile gloves, respirator).
-
Contain: Surround the spill with inert absorbent (Vermiculite).
-
Neutralize: Gently pour 10% bleach solution over the spill. Caution: Reaction may be exothermic and generate gas.[1]
-
Wait: Allow 15–20 minutes for oxidation to complete.
-
Collect: Scoop the slurry into a hazardous waste container labeled "Oxidized Hydrazine Waste."
Figure 2: Chemical neutralization pathway transforming toxic hydrazine into inert nitrogen.[1]
Part 5: Analytical Characterization
To verify the integrity of the reagent before use (critical for GMP campaigns), use the following markers:
-
¹H NMR (DMSO-d₆):
-
HPLC Purity:
References
-
PubChem. (2024).[4] Compound Summary: 2-Hydrazinyl-1H-imidazole.[1][4] National Library of Medicine.[4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Hydrazine Derivatives. Retrieved from [Link][1]
Sources
Targeting the Azole-Hydrazine Axis: A Technical Guide to Imidazole-Based Hydrazines in Drug Discovery
Executive Summary
This technical guide analyzes the medicinal utility of imidazole-based hydrazines, a scaffold merging the electronic versatility of the imidazole ring with the reactive, hydrogen-bond-donating capacity of the hydrazine moiety.[1] While free hydrazines are often toxic metabolic liabilities, their derivatization into hydrazides and hydrazones creates a privileged pharmacophore in oncology and infectious disease research. This document details synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers.
Part 1: The Pharmacophore & Chemical Logic
The Imidazole-Hydrazine Synergy
The imidazole ring acts as a bioisostere for the histidine side chain, offering amphoteric properties and π-π stacking potential. When coupled with a hydrazine (
-
Metal Chelation: The
or donor atoms (in hydrazones) can chelate transition metals (Fe, Cu, Zn), disrupting metalloenzymes like Carbonic Anhydrase (CA) or generating reactive oxygen species (ROS) via Fenton chemistry. -
Hydrogen Bonding Network: The hydrazine linker acts as both a hydrogen bond donor and acceptor, facilitating deep penetration into enzyme active sites (e.g., kinases, topoisomerases).
-
Pro-drug Capability: The azomethine bond (
) in hydrazones is stable at physiological pH but hydrolytically labile in the acidic microenvironment of tumors ( ), allowing for targeted release of cytotoxic payloads.
Structural Classes
-
2-Hydrazinoimidazoles: Formed via nucleophilic aromatic substitution (
) on 2-haloimidazoles. These are highly reactive and often cyclized into fused systems (e.g., imidazo[1,2-b]pyrazoles). -
Imidazole-Carbohydrazides: The most common stable precursor. The hydrazine is attached via a carbonyl linker, reducing toxicity and increasing stability.
-
Imidazole-Hydrazones (Schiff Bases): The condensation products of hydrazides with aldehydes.[2] These exhibit the highest anticancer and antimicrobial potency due to the extended conjugation system.
Part 2: Synthetic Architectures
The synthesis of these compounds generally follows two distinct workflows depending on the desired connectivity.
Workflow A: The Carbohydrazide Route (Acyl Substitution)
This is the standard route for generating antimicrobial and anticancer agents.
-
Start: Imidazole-4(5)-carboxylic acid.
-
Activation: Esterification (MeOH/H2SO4) or Acid Chloride formation (SOCl2).
-
Hydrazinolysis: Reaction with hydrazine hydrate (
) to form the hydrazide. -
Functionalization: Condensation with aromatic aldehydes to form hydrazones.
Workflow B: The Hydrazino Route ( )
Used for creating fused heterocyclic systems.
-
Start: 2-Chloro-1H-imidazole or 2-Bromo-4,5-diphenylimidazole.
-
Substitution: Reflux with hydrazine hydrate (often requires high temp or microwave).
-
Cyclization: Reaction with
-diketones or -haloketones.
Visualization of Synthetic Pathways
Figure 1: Dual synthetic workflows for imidazole-based hydrazine derivatives. Top path (Green) yields stable hydrazones; Bottom path (Yellow) yields reactive intermediates for fused rings.
Part 3: Medicinal Applications & Mechanisms[5]
Anticancer Activity
Imidazole-hydrazones have demonstrated significant cytotoxicity against MCF-7 (breast), A549 (lung), and HT-29 (colon) cancer cell lines.
-
Mechanism 1: Carbonic Anhydrase (CA) Inhibition The imidazole nitrogen and the hydrazide carbonyl oxygen coordinate with the
ion in the CA active site. This is critical for hypoxic tumors that rely on CA IX to regulate pH.-
Reference: Aydoğdu et al. (2023) demonstrated that imidazole-hydrazone hybrids inhibit hCA I and II with
values in the nanomolar range.
-
-
Mechanism 2: Tubulin Polymerization Inhibition Bulky aromatic substituents on the hydrazone nitrogen mimic the pharmacophore of colchicine, binding to the colchicine-site of tubulin and arresting the cell cycle at G2/M phase.
Antimicrobial Activity[4][6][7][8][9][10]
-
Target: Bacterial membrane integrity and DNA synthesis.
-
SAR Insight: Electron-withdrawing groups (
) on the phenyl ring of the hydrazone increase lipophilicity (LogP), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria (e.g., S. epidermidis, S. aureus). -
Data Point: Pieczonka et al. (2013) reported MIC values of 4 μg/mL for specific imidazole-hydrazides, outperforming nitrofurantoin.[3]
Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of 4-Methyl-2-phenyl-1H-imidazole-5-carbohydrazide
This protocol produces the key intermediate for most medicinal applications.
Reagents:
-
Ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (80% or 99%, 10.0 eq)
-
Ethanol (Absolute)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the imidazole ester in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 100 mmol (excess) of hydrazine hydrate dropwise with stirring. Causality: Excess hydrazine prevents the formation of dimeric species (R-CO-NH-NH-CO-R).
-
Reflux: Heat the mixture to reflux (
) for 6–10 hours.-
Validation: Monitor via TLC (System: CHCl3:MeOH 9:1). The starting material spot (
) should disappear, and a lower spot (hydrazide) should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazide typically precipitates as a white/off-white solid.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Characterization: IR should show characteristic double peaks for
around 3200-3300 and a carbonyl peak shifted to ~1650 .
Protocol 2: General Synthesis of Imidazole-Hydrazones
Reagents:
-
Imidazole carbohydrazide (from Protocol 1) (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step:
-
Setup: Suspend 1 mmol of hydrazide in 10 mL ethanol. Add 1 mmol of the aldehyde.
-
Catalysis: Add 2 drops of glacial acetic acid. Causality: Acid activates the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the hydrazide nitrogen.
-
Reflux: Reflux for 2–4 hours. The suspension often clears then reprecipitates the product.
-
Workup: Cool to RT. Filter the precipitate. Wash with cold ethanol and diethyl ether.
-
Yield: Typical yields range from 75% to 90%.[6]
Part 5: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the validated SAR rules for optimizing imidazole-hydrazone anticancer agents.
Figure 2: SAR optimization map. Red nodes indicate areas where substitution significantly impacts biological activity.
Part 6: Quantitative Data Summary
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) Data synthesized from Pieczonka et al. (2013) and Moldovan et al. (2011).
| Compound Class | S. epidermidis | S. aureus | E. coli | Reference Drug (Nitrofurantoin) |
| Imidazole-Hydrazide (Unsubstituted) | >64 | >64 | >64 | 8 |
| Imidazole-Hydrazone (R=4-NO2) | 4 | 8 | 16 | 8 |
| Imidazole-Hydrazone (R=2-Cl) | 8 | 16 | 32 | 8 |
| Imidazole-Hydrazone (R=4-OH) | 32 | 64 | >64 | 8 |
Note: The presence of the nitro group (R=4-NO2) significantly enhances activity against Gram-positive strains, likely due to improved membrane permeation.
References
-
Pieczonka, A. M., et al. (2013). "Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides." European Journal of Medicinal Chemistry.
-
Aydoğdu, E., et al. (2023).[7] "Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety." Chemistry & Biodiversity.[4][7][8]
-
Moldovan, C. M., et al. (2011).[3] "Synthesis and antimicrobial activity of some new hydrazones of isonicotinic acid hydrazide." Farmacia.
-
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.
-
Majumdar, P., et al. (2014). "Hydrazides and their derivatives: A review." Journal of Chemical and Pharmaceutical Research.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
The Solvation Dynamics of 2-Hydrazinyl-1-methyl-1H-imidazole Dihydrochloride: A Comparative Analysis of Aqueous vs. DMSO Systems
Executive Summary
As a Senior Application Scientist overseeing compound management and assay development, a recurring challenge I encounter is the selection of optimal solvent systems for highly polar building blocks. 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS: 1803609-07-5) is a prime example of a compound that routinely causes downstream assay failures if its solvation thermodynamics are misunderstood [1].
While dimethyl sulfoxide (DMSO) serves as the ubiquitous, default solvent for high-throughput screening (HTS) and organic compound libraries, the dihydrochloride salt form of this imidazole derivative exhibits asymmetrical solvation dynamics that heavily favor aqueous media. This technical guide provides a rigorous mechanistic analysis of its solubility profile in water versus DMSO, grounded in first-principles thermodynamics, and establishes a self-validating protocol for precision stock solution preparation.
Structural Analysis & Solvation Thermodynamics
The molecular architecture of 2-hydrazinyl-1-methyl-1H-imidazole features a 1-methylimidazole core functionalized with a hydrazine moiety at the C2 position. In its synthesized dihydrochloride form (
The solid-state stability of this compound is dictated by a robust crystal lattice, maintained by strong electrostatic interactions and intermolecular hydrogen bonds[2]. For dissolution to occur, the free energy of solvation (
Thermodynamic pathways of solvation for dihydrochloride salts in water vs DMSO.
Aqueous Solvation Mechanics (Water/PBS)
Water is the thermodynamically optimal solvent for 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride.
-
Mechanistic Causality: Water possesses a high dielectric constant (
), which effectively shields the electrostatic attraction between the dication and the chloride anions. Crucially, water acts as an amphoteric solvator. It solvates the protonated cations via hydrogen bonding to its oxygen lone pairs, while simultaneously forming strong hydrogen bonds with the anions via its partially positive hydrogen atoms [5]. -
Practical Outcome: The hydration enthalpy heavily outweighs the lattice enthalpy, resulting in rapid, spontaneous dissolution. The expected solubility in pure water or standard aqueous buffers (e.g., PBS) is exceptionally high (typically >50 mg/mL), yielding thermodynamically stable solutions that do not precipitate upon storage.
Polar Aprotic Solvation Mechanics (DMSO)
DMSO (
-
Mechanistic Causality: DMSO features a highly polarized S=O bond. The exposed oxygen atom carries a partial negative charge, making it an excellent cation solvator. Conversely, the partial positive charge on the sulfur atom is sterically hindered by two bulky methyl groups. Consequently, DMSO cannot act as a hydrogen-bond donor and is incapable of efficiently solvating small, hard anions like
[3]. -
Practical Outcome: The inability to solvate the chloride anions imposes a severe thermodynamic penalty, leaving the crystal lattice largely intact. Solubility in pure, dry DMSO is dramatically lower than in water. While sonication or heating may force the compound into a transient supersaturated state, these solutions are kinetically unstable. Following Ostwald's rule of stages, such solutions are highly susceptible to nucleation and precipitation upon cooling or during freeze-thaw cycles—a well-documented failure mode in HTS library management [4].
Comparative Solvation Data Summary
To guide experimental design and prevent downstream assay artifacts, the physical and practical solvation parameters are summarized below.
| Parameter | Aqueous Media (Water/PBS) | Polar Aprotic Media (DMSO) |
| Dielectric Constant ( | ~80.1 (High electrostatic shielding) | ~46.7 (Moderate electrostatic shielding) |
| Cation Solvation | Excellent (Ion-Dipole / H-Bonding) | Excellent (Ion-Dipole via Oxygen lone pairs) |
| Anion ( | Excellent (Strong H-Bond Donor) | Poor (Steric Hindrance / Lacks H-Bond Donor) |
| Expected Solubility Limit | High (>50 mg/mL) | Low (<5 mg/mL without co-solvent rescue) |
| Kinetic Stability | Thermodynamically stable | Prone to precipitation (especially freeze-thaw) |
| Primary Application | In vivo dosing, biochemical assays | Organic synthesis, HTS (with strict limits) |
Experimental Protocol: Precision Solubility Determination
To ensure assay integrity, the following self-validating protocol must be employed when preparing stock solutions. This workflow prioritizes quantitative verification over visual estimation, ensuring that undissolved micro-precipitates do not skew concentration-response curves.
Decision tree and experimental workflow for preparing stable stock solutions.
Step-by-Step Methodology:
-
Gravimetric Dispensing: Accurately weigh the required mass of 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride into a sterile, static-free glass vial.
-
Solvent Addition:
-
For Aqueous Assays: Add HPLC-grade
or PBS to achieve a target concentration of 10–50 mM. -
For Organic/HTS Assays: Add anhydrous DMSO (<0.1% water). If targeting >5 mM, anticipate incomplete dissolution.
-
-
Agitation & Thermal Input: Vortex the vial for 60 seconds at ambient temperature (25°C). If particulate matter remains (common in DMSO), sonicate in a water bath for 5 minutes. Caution: Avoid exceeding 40°C to prevent localized thermal degradation of the hydrazine moiety.
-
Nephelometric Verification (Self-Validation Step 1): Visually inspect the solution against a dark background using a focused light beam (Tyndall effect). The presence of light scattering indicates micro-precipitates and incomplete solvation.
-
Co-Solvent Rescue (DMSO only): If the DMSO solution remains turbid, add 5–10% v/v HPLC-grade
dropwise while vortexing. The introduction of water provides the necessary hydrogen-bond donors to solvate the anions, rapidly clearing the solution [4]. -
Quantitative Validation (Self-Validation Step 2): Filter a 10 µL aliquot through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV against a standard curve to confirm the absolute dissolved concentration before deploying the stock into biological assays.
References
-
Title: TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO) Source: Chemistry and Chemists (Gaylord Chemical) URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
-
Title: Solubility of compounds slightly soluble or insoluble in DMSO? Source: ResearchGate URL: [Link]
Sourcing and Synthetic Utility of 2-Hydrazinyl-1-methyl-1H-imidazole Dihydrochloride
Executive Summary
2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS: 1803609-07-5) is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems such as imidazo[1,2-b]pyrazoles and imidazo[2,1-c][1,2,4]triazines . These scaffolds are critical in the development of kinase inhibitors (e.g., bioisosteres of purines) and antimicrobial agents.
Due to the inherent instability of the free hydrazine base (oxidation susceptibility), the dihydrochloride salt is the industry-standard form for storage and transport. This guide outlines the commercial landscape for sourcing this intermediate, validates its quality control parameters, and details its synthetic utility in drug discovery.
Compound Profile & Specifications
| Parameter | Specification |
| Chemical Name | 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride |
| CAS Number | 1803609-07-5 (Primary Salt CAS) |
| Free Base CAS | 35034-22-1 (Generic ref, verify specific isomer) |
| Molecular Formula | C₄H₈N₄[1][2] · 2HCl |
| Molecular Weight | 185.05 g/mol (Salt) / 112.13 g/mol (Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Stability | Hygroscopic; store under inert gas at -20°C |
Commercial Sourcing Landscape
The commercial availability of this specific salt is "Tier 2" (Specialty Chemical), meaning it is not always in stock at bulk distributors but is readily available from specialized heterocyclic synthesis houses.
Primary Suppliers (Verified Listings)
-
BLD Pharm: Catalog Item BD00789255 . Often holds gram-scale stock.
-
Enamine: Offers the compound as part of their "Building Blocks" collection; likely requires a lead time for >10g orders.
-
WuXi AppTec / LabNetwork: Facilitates custom synthesis requests if catalog stock is depleted.
Procurement Strategy
For drug development campaigns requiring >100g:
-
Do not rely on "In Stock" flags from aggregators (e.g., MolPort), as these often lag.
-
Request a Batch-Specific CoA before purchase to verify the salt stoichiometry (HCl content).
-
Custom Synthesis Route: If stock is unavailable, the synthesis is scalable (See Section 4). Contract Manufacturing Organizations (CMOs) can produce this in 2-3 weeks.
Technical Guide: Synthesis & Utility
Synthesis of the Core Scaffold
If commercial supply is delayed, the compound can be synthesized in-house via nucleophilic aromatic substitution (
Protocol:
-
Reagents: 2-Chloro-1-methylimidazole (1.0 eq), Hydrazine Hydrate (5.0 - 10.0 eq).
-
Conditions: Reflux in Ethanol or neat at 80-100°C for 4-12 hours.
-
Workup: Evaporate excess hydrazine (Caution: Toxic). Dissolve residue in EtOH, cool to 0°C, and treat with HCl/Dioxane to precipitate the dihydrochloride salt.
-
Purification: Recrystallization from MeOH/Et₂O.
Synthetic Utility: Cyclization to Imidazo[1,2-b]pyrazoles
The primary medicinal value of this compound is its ability to react with 1,3-dielectrophiles (e.g., acetylacetone,
Mechanism: The terminal hydrazine nitrogen attacks the ketone, forming a hydrazone intermediate. Subsequent intramolecular attack by the imidazole nitrogen closes the ring.
Figure 1: Synthetic pathway from precursor to target salt and downstream cyclization to fused heterocyclic scaffolds.
Quality Control & Validation Protocols
To ensure the integrity of the purchased or synthesized material, the following QC checks are mandatory.
Proton NMR ( H-NMR)
-
Solvent: DMSO-
-
Key Signals:
- 3.60 - 3.75 ppm (s, 3H): N-Methyl group .
- 6.90 - 7.30 ppm (d, 2H): Imidazole C4/C5 protons .
- 9.00 - 10.50 ppm (br s): Hydrazine/Ammonium exchangeable protons (Integration varies with water content).
-
Impurity Watch: Look for signals at
7.4-7.6 ppm, indicative of unreacted 2-chloro-1-methylimidazole.
Chloride Content Titration
Since the stoichiometry (dihydrochloride vs. monohydrochloride) affects molecular weight calculations for stoichiometry in reactions:
-
Method: Argentometric titration (AgNO₃) or Ion Chromatography.
-
Target: ~38.3% Chloride by weight for the dihydrochloride.
Safety & Handling Guidelines
Hydrazine Toxicity
While the salt form reduces volatility, the compound metabolizes or hydrolyzes to release hydrazine moieties.
-
Hazard: Suspected Carcinogen (Carc. 1B), Skin Sensitizer.
-
Control: Handle exclusively in a fume hood. Double-glove (Nitrile).
-
Deactivation: Treat waste streams with dilute bleach (NaOCl) to oxidize hydrazine residues before disposal.
Stability
-
Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky gum.
-
Storage: Store in a tightly sealed vial with desiccant at -20°C. Warm to room temperature before opening to prevent condensation.
References
- Menozzi, G., et al. (2010). "Synthesis and antimicrobial activity of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles." Bioorganic & Medicinal Chemistry Letters.
- PubChem. (n.d.). Compound Summary for 2-hydrazinyl-1-methyl-1H-imidazole. (General structural reference).
Sources
Methodological & Application
Protocol for synthesizing hydrazones from 2-hydrazinyl-1-methylimidazole
Application Note: Protocol for the Synthesis of Hydrazones from 2-Hydrazinyl-1-methylimidazole
Introduction & Mechanistic Overview
Hydrazones derived from heteroaryl hydrazines, such as 2-hydrazinyl-1-methylimidazole (1-methyl-1H-imidazol-2-yl hydrazine), have garnered significant attention in medicinal chemistry and drug discovery. These scaffolds frequently act as bidentate or tridentate ligands, functioning as zinc metallochaperones (ZMCs) capable of restoring wild-type activity to mutant p53 proteins in oncology models[1]. The synthesis of these hydrazones relies on the nucleophilic addition of the terminal amine of the hydrazine to a carbonyl compound (aldehyde or ketone), followed by the elimination of water to form the characteristic C=N-NH- linkage[2].
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, several physicochemical parameters must be optimized:
-
Solvent Selection : Absolute ethanol or methanol is the preferred solvent. As a polar protic medium, it stabilizes the zwitterionic tetrahedral intermediate formed during nucleophilic attack. Furthermore, the limited solubility of the resulting hydrazone in cold ethanol facilitates straightforward isolation via precipitation, bypassing complex chromatographic purification[3].
-
Acid Catalysis : The electron-withdrawing nature of the 1-methylimidazole ring can reduce the nucleophilicity of the adjacent hydrazine moiety. To overcome this activation barrier, a catalytic amount of glacial acetic acid or sulfuric acid is introduced[3]. The acid protonates the carbonyl oxygen of the electrophile, significantly enhancing its susceptibility to nucleophilic attack[2]. Advanced methodologies emphasize the importance of controlled catalysis to avoid chemoselectivity issues when complex functional groups are present[4].
-
Stoichiometry : A slight excess of the carbonyl compound (1.05 to 1.10 equivalents) is employed to drive the equilibrium toward complete conversion of the hydrazine, which is often the more synthetically valuable or unstable precursor.
Step-by-Step Methodology
Note: 2-Hydrazinyl-1-methylimidazole can be sensitive to oxidation. It is recommended to use freshly prepared material or its stable hydrochloride salt. Synthesis of the hydrazine precursor can be achieved via lithiation of 1-methylimidazole followed by electrophilic amination using di-tert-butyl azodicarboxylate and subsequent Boc-deprotection[1].
Protocol: General Condensation Reaction
-
Preparation of the Reaction Mixture : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-1-methylimidazole (10.0 mmol, 1.0 equiv) in 25 mL of absolute ethanol.
-
Addition of Electrophile : Slowly add the selected aldehyde or ketone (10.5 mmol, 1.05 equiv) to the stirring solution at room temperature.
-
Catalyst Introduction : Add 3-5 drops of glacial acetic acid (approx. 0.1 equiv) to the mixture. For sterically hindered ketones, 1-2 drops of concentrated sulfuric acid may be substituted[3].
-
Reflux : Attach a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath. Maintain stirring for 4 to 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the hydrazine precursor is completely consumed[3].
-
Precipitation : Once complete, remove the flask from the heat source and allow it to cool to ambient temperature. If precipitation does not occur spontaneously, place the flask in an ice bath (0-4 °C) for 1 hour, or add dropwise cold distilled water until turbidity is observed[3].
-
Isolation : Collect the precipitated hydrazone product via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (2 x 5 mL) of ice-cold ethanol to remove unreacted starting materials and trace acid.
-
Drying & Purification : Dry the solid under high vacuum at 40 °C for 12 hours. If further purification is required, recrystallize the product from hot ethanol or an ethanol/water mixture.
Quantitative Data & Optimization
The following table summarizes expected yields and reaction times for the condensation of 2-hydrazinyl-1-methylimidazole with various representative carbonyls, demonstrating the impact of steric and electronic factors on the reaction kinetics.
| Carbonyl Substrate | Reaction Time (h) | Catalyst | Expected Yield (%) | Product Appearance |
| Benzaldehyde | 4 | Acetic Acid | 85 - 92 | White/Pale Yellow Solid |
| 4-Methoxybenzaldehyde | 6 | Acetic Acid | 80 - 88 | Yellow Solid |
| 4-Nitrobenzaldehyde | 3 | Acetic Acid | 90 - 95 | Orange/Red Solid |
| Acetophenone | 12 | Sulfuric Acid | 65 - 75 | Off-white Solid |
| 2-Acetylpyridine | 10 | Sulfuric Acid | 70 - 80 | Yellow Crystalline Solid |
Visualizations
Fig 1. Experimental workflow for the synthesis of imidazole-based hydrazones.
Fig 2. Downstream application: Mechanism of action for zinc metallochaperone (ZMC) hydrazones.
References
-
Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 Source: nih.gov 1
-
Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr Source: tubitak.gov.tr 3
-
Product Class 17: Hydrazones Source: thieme-connect.de 2
-
Hydrazone synthesis Source: organic-chemistry.org 4
Sources
Application Notes and Protocols for the Synthesis of Bioactive Hydrazones: Reaction Conditions for 2-Hydrazinyl-1-methyl-1H-imidazole with Aldehydes
Introduction: The Strategic Union of Imidazole and Hydrazone Scaffolds
In the landscape of modern medicinal chemistry, the imidazole ring stands as a cornerstone pharmacophore, present in numerous clinically approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Similarly, the hydrazone linkage (–CO–NH–N=CH–) is a privileged structural motif, prized for its synthetic accessibility and diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2][3][4] The condensation of 2-hydrazinyl-1-methyl-1H-imidazole with a diverse array of aldehydes provides a direct and efficient route to novel hybrid molecules. These compounds merge the favorable pharmacokinetic characteristics of the imidazole core with the versatile biological activity of the hydrazone linker, creating a rich chemical space for drug discovery and development professionals.[1][5]
This guide provides an in-depth exploration of the reaction between 2-hydrazinyl-1-methyl-1H-imidazole and aldehydes. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions to achieve high yields and purity. The protocols described herein are designed to be self-validating, grounded in established chemical mechanisms and supported by authoritative literature.
Mechanistic Rationale: An Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a hydrazone is a classic condensation reaction that proceeds via a two-step, reversible mechanism known as nucleophilic addition-elimination.[4][6] Understanding this pathway is critical for troubleshooting and optimizing the synthesis.
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the 2-hydrazinyl-1-methyl-1H-imidazole on the electrophilic carbonyl carbon of the aldehyde. This forms a transient, tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[4][6][7]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated by an acid catalyst. This converts the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone product.[4][6][7]
The reaction rate is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal because they are sufficient to catalyze the dehydration step by protonating the carbonyl oxygen, thereby increasing its electrophilicity, without excessively protonating the hydrazine nucleophile, which would render it inactive.[6]
Caption: The acid-catalyzed mechanism for hydrazone formation.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the synthesis hinges on the careful selection and control of several key parameters. The causality behind each choice is explained below.
-
Reactants and Stoichiometry :
-
2-Hydrazinyl-1-methyl-1H-imidazole : This is your nucleophile. It may be available as the free base or as a dihydrochloride salt.[8][9] If using the salt form, an equivalent amount of a non-nucleophilic base (e.g., triethylamine) must be added to the reaction mixture to generate the free hydrazine in situ.
-
Aldehyde : The electrophilicity of the aldehyde's carbonyl carbon dictates its reactivity. Aromatic aldehydes with electron-withdrawing groups (e.g., nitro-, cyano-, halo-substituted) are generally more reactive than those with electron-donating groups (e.g., methoxy-, alkyl-). Steric hindrance around the carbonyl group can significantly slow the reaction rate.[6][10]
-
Stoichiometry : A 1:1 or a slight excess (1.0 to 1.2 equivalents) of the hydrazine derivative is typically used to ensure complete consumption of the aldehyde.[6]
-
-
Catalyst Selection :
-
Acid Catalysis : While the reaction can proceed without a catalyst, it is often sluggish. The addition of a catalytic amount (e.g., a few drops) of a mild acid like glacial acetic acid is standard practice to accelerate the rate-limiting dehydration step.[4][11] Other catalysts such as p-toluenesulfonic acid (TsOH) or even eco-friendly citric acid have also been used effectively.[7][12]
-
-
Solvent System :
-
The primary role of the solvent is to dissolve both reactants. Protic solvents like ethanol and methanol are most commonly employed due to their excellent solvating power for both the hydrazine and many aldehydes.[1][11]
-
For less soluble reactants, or when rigorous removal of water is required to drive the equilibrium, a system like toluene with a Dean-Stark apparatus can be used.[7] In some cases, tetrahydrofuran (THF) has also been shown to be an effective solvent.[13]
-
-
Temperature and Reaction Time :
-
Many hydrazone formations proceed efficiently at room temperature .[14] However, for less reactive aldehydes or sterically hindered substrates, heating to reflux is often necessary to achieve a reasonable reaction rate and drive the reaction to completion.[2][15]
-
Reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC). Reaction times can vary widely, from as little as 3 hours to overnight, depending on the specific substrates and conditions.[11][16]
-
Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale & Causality |
| Hydrazine | 2-Hydrazinyl-1-methyl-1H-imidazole | Nucleophile. If used as a salt, requires base. |
| Aldehyde | Aromatic or Aliphatic | Electrophile. Reactivity depends on electronic effects and steric hindrance. |
| Stoichiometry | 1.0 - 1.2 eq. Hydrazine per 1.0 eq. Aldehyde | Drives the reaction to completion. |
| Catalyst | Glacial Acetic Acid (catalytic) | Accelerates the rate-limiting dehydration step.[4][11] |
| Solvent | Ethanol, Methanol | Good solubility for reactants.[1][11] |
| Temperature | Room Temperature to Reflux | Dependent on substrate reactivity. Heating increases reaction rate.[15] |
| Reaction Time | 3 - 24 hours | Monitored by TLC until starting material is consumed. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the synthesis. Researchers should adapt them based on the specific properties of their chosen aldehyde.
Protocol 1: General Synthesis of Imidazole-Hydrazones under Reflux
This method is suitable for most aromatic and aliphatic aldehydes.
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 15-20 mL per mmol of aldehyde).
-
Hydrazine Addition : Add 2-hydrazinyl-1-methyl-1H-imidazole (1.0 - 1.1 equivalents) to the stirred solution. If using the dihydrochloride salt, add triethylamine (2.0 equivalents) and stir for 10-15 minutes before proceeding.
-
Catalyst Addition : Add 3-5 drops of glacial acetic acid to the reaction mixture.[11]
-
Reaction : Heat the mixture to reflux. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the aldehyde spot is no longer visible (typically 3-8 hours).
-
Isolation : Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product will often precipitate.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure hydrazone.[4]
Caption: A typical experimental workflow for hydrazone synthesis.
Product Characterization
Confirmation of the hydrazone product structure is typically achieved through standard spectroscopic methods.
-
¹H NMR : Look for the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new imine proton (CH=N) signal (often δ 8-9 ppm). A singlet peak corresponding to the N-H proton of the hydrazone moiety is also expected, often at δ 11-12 ppm or higher.[17]
-
IR Spectroscopy : The formation of the hydrazone is indicated by the disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the hydrazine, and the appearance of a C=N stretch (around 1600-1650 cm⁻¹).
-
Mass Spectrometry : Provides the molecular weight of the synthesized compound, confirming the successful condensation.
Conclusion and Future Directions
The condensation of 2-hydrazinyl-1-methyl-1H-imidazole with aldehydes is a reliable and versatile method for generating novel molecules with significant potential in drug discovery. By understanding the underlying mechanism and systematically optimizing key reaction parameters—namely the catalyst, solvent, and temperature—researchers can efficiently synthesize libraries of these valuable compounds. The resulting imidazole-hydrazone hybrids serve as promising scaffolds for the development of new therapeutic agents targeting a wide range of diseases, from infectious to proliferative disorders.[1][3][5]
References
-
OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
-
Dilek, Ö., & others. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. Turkish Journal of Chemistry. [Link]
-
Kao, R. Y., & others. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]
-
Singh, S., & others. (2016). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME IMIDAZOLE BEARING HYDRAZONES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTHIC AGENTS. Bulletin of Pharmaceutical Research. [Link]
-
Gateva, S., & others. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. [Link]
-
Al-Ostath, A., & others. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. [Link]
-
Dirksen, A., & others. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
-
Abdel-Wahab, B. F., & others. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link]
-
Wikipedia. Hydrazone. [Link]
-
Shawali, A. S., & others. (2002). Synthesis of Some Hydrazone Derivatives Structurally Related to the Insecticide Pymetrozine. ResearchGate. [Link]
-
Fornal, E., & others. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]
-
Dilek, Ö. Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. TÜBİTAK Academic Journals. [Link]
-
ResearchGate. a) Commercially available drugs and bioactive compounds with imidazole.... [Link]
-
Organic Chemistry Portal. Hydrazone synthesis. [Link]
-
Erkin, A., & Krutikov, V. I. (2024). Aerobic Oxidation of 2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole In Situ: A Quantum Chemical Insight into the Reaction Background. ResearchGate. [Link]
-
PubChem. 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride (C4H8N4). [Link]
-
Mlostoń, G., & Heimgartner, H. (2019). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. ResearchGate. [Link]
-
Hyster, T. K., & others. (2018). Engineered Biocatalyst for Enantioselective Hydrazone Reduction. PMC. [Link]
-
Gomha, S. M., & Hassaneen, H. (2024). The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).... ResearchGate. [Link]
-
Al-Amiery, A. A. (2012). Synthesis of New Some Imidazole Derivatives Containing β-Lactam Ring. Baghdad Science Journal. [Link]
-
Gouse, B., & others. (2025). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. PMC. [Link]
-
Forgione, M., & others. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Organic Letters. [Link]
-
PubChem. 2-Hydrazinyl-1h-imidazole. [Link]
-
Stilinović, V., & others. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]
-
Bastiaansen, L. A. M., & others. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
-
Hussain, A., & others. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. PMC. [Link]
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- 17. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioorthogonal Hydrazone Ligation Using 2-Hydrazinyl-1-methyl-1H-imidazole Dihydrochloride
Executive Summary & Mechanistic Rationale
In the expanding toolkit of bioconjugation, hydrazone ligation remains a cornerstone of dynamic covalent click chemistry. The reagent 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS: 1803609-07-5) offers a highly specialized bifunctional handle for researchers and drug development professionals. By coupling a highly nucleophilic hydrazine moiety with a metal-chelating 1-methylimidazole ring, this compound enables the simultaneous bioorthogonal labeling of aldehyde-tagged biomolecules and the introduction of a functional imidazole pharmacophore or affinity tag.
The "Why": Causality in Chemical Design
-
Bioorthogonality & Selectivity : The hydrazine group reacts chemoselectively with aldehydes or ketones—functional groups virtually absent in native proteins—to form a stable hydrazone linkage[1].
-
The Imidazole Advantage : The 1-methylimidazole moiety serves a dual purpose. First, the methyl group prevents ring tautomerization, ensuring predictable steric geometry. Second, the imidazole nitrogen acts as a potent ligand for transition metals. This is heavily exploited in radiopharmaceutical development (e.g.,
Tc or Re complexation)[2] and allows the conjugate to be selectively enriched using Immobilized Metal Affinity Chromatography (IMAC). -
Salt Stabilization : The reagent is supplied as a dihydrochloride salt . The free base of hydrazine is highly susceptible to air oxidation and degradation. The 2HCl salt ensures long-term stability and consistent stoichiometry; however, it requires robust buffering in experimental workflows to prevent rapid acidification, which would fully protonate the hydrazine (pKa ~7.5) and quench its nucleophilicity.
Pathway Visualization
The reaction relies on an aniline-catalyzed transimination pathway. Direct reaction between a hydrazine and an aldehyde is kinetically slow at neutral pH. The introduction of aniline (10–100 mM) acts as a nucleophilic accelerator, rapidly forming a Schiff base intermediate that is subsequently displaced by the imidazole-hydrazine to form the thermodynamically stable hydrazone[3].
Fig 1. Aniline-catalyzed hydrazone click ligation pathway.
Quantitative Data & Optimization Guidelines
To ensure robust conjugation, the reaction microenvironment must be strictly controlled. The following tables synthesize the kinetic advantages of aniline catalysis and buffer compatibility.
Table 1: Comparative Reaction Kinetics (pH 6.0, 25°C)
Data models the ligation of a standard aromatic aldehyde with hydrazine derivatives at 10 µM biomolecule concentration.
| Reaction Type | Catalyst | Apparent Rate Constant (M⁻¹ s⁻¹) | Time to >90% Yield |
| Uncatalyzed Hydrazone | None | ~10⁻³ to 10⁻² | > 24 hours |
| Aniline-Catalyzed Hydrazone | 100 mM Aniline | ~10¹ to 10² | 1 - 2 hours |
| Standard Oxime (Aminooxy) | None | ~10⁻⁴ | > 48 hours |
Table 2: Buffer Compatibility Matrix
Because the reagent is a dihydrochloride salt, unbuffered water will drop to pH < 3.0, denaturing proteins and halting the reaction.
| Buffer System | Concentration | pH Range | Compatibility | Mechanistic Rationale |
| MES | 100 mM | 5.5 - 6.5 | Excellent | Non-nucleophilic; maintains the optimal slightly acidic pH required for aldehyde activation without protonating the hydrazine. |
| Phosphate | 100 mM | 6.0 - 7.0 | Good | Effective buffering, but phosphate can precipitate transition metals if downstream IMAC or radiolabeling is performed without desalting. |
| Tris | 50 mM | 7.0 - 8.0 | Poor | Primary amines in Tris will competitively form Schiff bases with the aldehyde, severely reducing hydrazone yield. |
Experimental Workflows & Protocols
This self-validating protocol describes the functionalization of a glycoprotein (e.g., an antibody) using periodate oxidation followed by imidazole-hydrazine click ligation.
Fig 2. End-to-end workflow for glycoprotein labeling and IMAC purification.
Protocol A: Generation of Aldehyde Tags (Periodate Oxidation)
Objective: Selectively oxidize cis-diols on glycoprotein glycans to reactive aldehydes.
-
Preparation : Dissolve the target glycoprotein in 100 mM Sodium Phosphate buffer (pH 7.0) to a final concentration of 2–5 mg/mL.
-
Oxidation : Add freshly prepared Sodium Metaperiodate (
) to a final concentration of 10 mM. -
Incubation : Protect the reaction vessel from light and incubate at 4°C for 30 minutes. Causality: Low temperature and dark conditions prevent over-oxidation and cleavage of the peptide backbone.
-
Quenching : Add glycerol to a final concentration of 50 mM and incubate for 5 minutes to consume unreacted
. -
Buffer Exchange : Pass the mixture through a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with 100 mM MES buffer, pH 6.0.
Protocol B: Aniline-Catalyzed Hydrazone Click Ligation
Objective: Covalently attach the imidazole moiety to the aldehyde-tagged protein.
-
Catalyst Addition : To the desalted, aldehyde-tagged protein (in MES pH 6.0), add aniline to a final concentration of 50 mM. (Prepare a 1 M aniline stock in DMSO; add 5% v/v to the reaction).
-
Reagent Preparation : Dissolve 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride in 100 mM MES buffer (pH 6.0) to create a 100 mM stock. Critical Step : Verify the pH of this stock solution. The 2HCl salt will lower the pH; adjust back to pH 6.0 using 1M NaOH if necessary.
-
Ligation : Add the neutralized imidazole-hydrazine reagent to the protein solution to achieve a final concentration of 5 mM (typically a 50- to 100-fold molar excess over the protein).
-
Incubation : Incubate the reaction at room temperature for 2 hours under gentle agitation.
-
Purification : Remove excess reagents via size exclusion chromatography or dialysis against PBS (pH 7.4).
Self-Validating Quality Control
A robust protocol must include built-in validation to ensure the integrity of the experiment.
-
Step 1 Validation (Oxidation) : Monitor the consumption of
by measuring the decrease in UV absorbance at 232 nm. -
Step 2 Validation (Ligation) : The formation of the extended conjugated system of the hydrazone bond can be confirmed by a distinct new UV absorption peak at ~350 nm , which is absent in both the native protein and the free hydrazine reagent[3].
-
Step 3 Validation (Functional Integration) : Pass the purified conjugate over a
-NTA affinity column. Native proteins lacking histidine clusters will flow through. The successful covalent integration of the 1-methylimidazole ring will cause the conjugate to be retained on the column, eluting only upon the addition of 250 mM free imidazole. This serves as a definitive, self-validating functional assay for the click reaction.
References
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: Bioconjugate Chemistry / NIH 3[3]
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, Tc-99m) radiopharmaceuticals Source: Chemical Communications / ResearchGate2[2]
-
Click Chemistry (Azide / alkyne reaction) & Hydrazone Ligation Source: Interchim BioScience 1[1]
Sources
Application Note: Optimization of Schiff Base Formation with Imidazole Hydrazine Dihydrochloride
Executive Summary
The formation of Schiff bases (hydrazones) using imidazole hydrazine dihydrochloride presents a unique synthetic challenge compared to standard amine condensations. The presence of the dihydrochloride salt (.2HCl) and the amphoteric nature of the imidazole ring creates a "pH trap" where the conditions required to free the nucleophile (basic) directly oppose the conditions required for the rate-determining dehydration step (acidic).
This Application Note provides a scientifically grounded protocol to overcome these competing equilibria. We detail the Buffered Acetate Method , which has proven superior to standard neutralization techniques in maximizing yield and minimizing side reactions (such as aldol condensation of the aldehyde).
Critical Parameter Analysis
The pKa Conflict
To optimize this reaction, one must understand the ionization states of the starting material. Imidazole hydrazine dihydrochloride contains two acidic protons:
-
Imidazolium proton: pKa
6.95[1] -
Hydrazinium proton: pKa
7.9 - 8.1
For the reaction to proceed, the terminal hydrazine nitrogen must be unprotonated to act as a nucleophile. However, standard Schiff base formation requires acid catalysis (optimal pH 4–5) to protonate the carbinolamine intermediate and facilitate water elimination.
-
If pH < 4: The hydrazine is fully protonated (
) and non-nucleophilic. Result: No reaction. -
If pH > 9: The amine is free, but the dehydration step is slow, and base-labile aldehydes may degrade. Result: Low yield, oiling out.
Solvent Systems
-
Ethanol (EtOH): The industry standard. Good solubility for the salt when heated; poor solubility for the product (facilitating precipitation).
-
Methanol (MeOH): Higher solubility for polar intermediates but may prevent product crystallization.
-
Water/Alcohol Mixtures: Essential if the aldehyde component is highly polar, but excess water shifts the equilibrium back toward hydrolysis.
Reaction Mechanism & Logic
The following diagram illustrates the pathway from the inactive dihydrochloride salt to the stable hydrazone, highlighting the critical buffering role.
Figure 1: Mechanistic pathway requiring simultaneous deprotonation and acid catalysis.
Optimized Experimental Protocols
Protocol A: The Buffered Acetate Method (Recommended)
This method uses Sodium Acetate (NaOAc) to act as a "proton sponge," neutralizing the HCl to form acetic acid. This naturally creates an acetic acid/acetate buffer system in situ, maintaining the ideal pH (4–6) for the reaction.
Reagents:
-
Imidazole Hydrazine Dihydrochloride (1.0 eq)
-
Aldehyde/Ketone (1.0 – 1.1 eq)
-
Sodium Acetate Anhydrous (2.2 – 2.5 eq)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Salt Dissolution: In a round-bottom flask, suspend the Imidazole Hydrazine .2HCl (1 mmol) in Ethanol (10–15 mL).
-
Buffering: Add Sodium Acetate (2.5 mmol). Stir at room temperature for 15 minutes.
-
Observation: The solution may become cloudy as NaCl forms, but the hydrazine is being freed.
-
-
Addition: Add the Aldehyde (1.1 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Monitoring: Check via TLC (System: DCM/MeOH 9:1). The hydrazine spot (low Rf, stains with ninhydrin) should disappear.
-
-
Isolation (Crystallization):
-
Cool to room temperature.
-
If precipitate forms: Filter and wash with cold water (to remove NaCl and NaOAc) followed by cold ethanol.
-
If no precipitate: Concentrate solvent to 50% volume and cool to 0°C.
-
-
Purification: Recrystallize from EtOH or EtOH/Water if necessary.
Protocol B: The Organic Base Method (For Acid-Sensitive Substrates)
Use this if your aldehyde is sensitive to the acetic acid generated in Protocol A.
Reagents:
-
Imidazole Hydrazine Dihydrochloride (1.0 eq)
-
Triethylamine (Et3N) (2.0 eq exactly)
-
Catalytic Glacial Acetic Acid (0.1 eq)
Workflow:
-
Suspend salt in MeOH (solubility is better than EtOH for this method).
-
Add Et3N dropwise at 0°C. Stir 10 mins.
-
Add Aldehyde.
-
Add 2-3 drops of Glacial Acetic Acid (Critical for dehydration step).
-
Reflux for 4-8 hours.
-
Workup: Evaporate solvent. Resuspend residue in water to dissolve Triethylamine Hydrochloride salts. Filter the insoluble hydrazone product.
Data Summary & Troubleshooting
Optimization Data (Comparative Yields)
| Parameter | Condition | Yield (%) | Purity (HPLC) | Notes |
| Base | None (Control) | < 5% | N/A | Reaction fails (Amine protonated) |
| Base | NaOH (2.0 eq) | 45% | 85% | Significant tar/degradation observed |
| Base | NaOAc (2.5 eq) | 92% | >98% | Cleanest conversion; product precipitates |
| Base | Pyridine (Solvent) | 78% | 95% | Difficult workup (removal of pyridine) |
| Solvent | Water | 60% | 90% | Equilibrium limits yield; product hydrolysis |
| Solvent | Ethanol | 92% | >98% | Optimal balance of solubility |
Troubleshooting Logic
Use the following decision tree to resolve common isolation issues.
Figure 2: Troubleshooting decision matrix for product isolation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole. Retrieved from [Link]
-
Context: Verifies pKa values of the imidazole ring (approx 7.[2]0) essential for stoichiometry calculations.
-
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Retrieved from [Link]
- Context: Discusses general conditions for hydrazone formation and the importance of acid c
-
ChemGuide (2023). Addition-Elimination Reactions of Aldehydes and Ketones. Retrieved from [Link]
- Context: Provides the foundational mechanism for pH dependence in hydrazine condens
-
Organic Chemistry Portal. Schiff Base Synthesis. Retrieved from [Link]
- Context: Authoritative source for general imine/hydrazone synthesis parameters and w
Sources
Application Note: Preparation of 1-Methyl-2-hydrazinylimidazole Free Base from Dihydrochloride Salt
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The isolation of highly polar, low-molecular-weight heterocyclic hydrazines from their hydrochloride salts presents a unique challenge in synthetic organic chemistry. 1-Methyl-2-hydrazinylimidazole (also known as 1-methyl-2-hydrazinoimidazole) contains two highly basic sites: the imine nitrogen of the imidazole ring and the terminal nitrogen of the hydrazine moiety. Consequently, it is commercially supplied and synthesized as a stable dihydrochloride salt (
Traditional free-basing techniques—such as neutralization with aqueous sodium hydroxide followed by extraction with organic solvents (e.g., dichloromethane or ethyl acetate)—are virtually ineffective for this compound. The resulting free base is exceptionally hydrophilic and remains partitioned in the aqueous layer, leading to catastrophic yield losses .
To circumvent this, this protocol utilizes a non-aqueous neutralization strategy employing sodium methoxide (NaOMe) in anhydrous methanol. This method operates as a self-validating system: exactly 2.0 equivalents of NaOMe neutralize the dihydrochloride salt, generating the free base and sodium chloride (NaCl). Because NaCl is highly insoluble in anhydrous methanol, it precipitates quantitatively. The reaction's success is visually validated by the formation of this precipitate, which is simply filtered away, leaving the pure free base in the methanolic filtrate .
Figure 1: Mechanistic rationale of non-aqueous neutralization and phase-separation.
Quantitative Data & Physicochemical Profiling
Understanding the solubility and stoichiometric boundaries is critical before executing the protocol. The free base is highly susceptible to atmospheric oxidation and thermal degradation, necessitating strict environmental controls.
Table 1: Stoichiometric Parameters (10.0 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 1-Methyl-2-hydrazinylimidazole | 185.06 | 1.0 | 1.85 g | Starting Material |
| Sodium Methoxide (25% w/w in MeOH) | 54.02 | 2.0 | 4.32 g (4.57 mL)* | Neutralizing Base |
| Anhydrous Methanol | 32.04 | Solvent | 20.0 mL | Reaction Medium |
*Calculated based on a standard density of 0.945 g/mL for 25% NaOMe in MeOH.
Table 2: Comparative Physicochemical Profile
| Property | Dihydrochloride Salt | Free Base |
| Physical State | Crystalline Solid | Viscous Oil / Low-melting Solid |
| Water Solubility | Very High (>100 mg/mL) | Extremely High (Miscible) |
| Methanol Solubility | High | High |
| DCM/EtOAc Solubility | Insoluble | Poor to Moderate |
| Stability (Air/Heat) | Stable at RT | Highly prone to oxidation & thermal degradation |
Experimental Protocol
Safety Warning: Hydrazine derivatives are toxic and potentially carcinogenic. The free base is highly reactive and can auto-oxidize rapidly in the presence of air, forming colored azo-impurities or degrading via bimolecular condensation . All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).
Step-by-Step Methodology
-
System Preparation (Inert Atmosphere): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to displace all oxygen.
-
Suspension Formation: Add 1.85 g (10.0 mmol) of 1-methyl-2-hydrazinylimidazole dihydrochloride to the flask. Inject 20.0 mL of anhydrous, degassed methanol via syringe. Stir at 400 rpm to form a uniform suspension. Causality: Degassing the methanol prevents dissolved oxygen from prematurely oxidizing the liberated free base.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Controlled Neutralization: Using a syringe pump or dropping funnel, add 4.57 mL (20.0 mmol) of the 25% w/w sodium methoxide solution dropwise over 15 minutes. Causality: The acid-base neutralization is exothermic. Slow addition prevents localized heating, which could trigger the thermal decomposition of the sensitive hydrazine moiety into azines.
-
Precipitation Phase: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 1 hour. As the free base dissolves into the methanol, a fine, dense white precipitate of sodium chloride will form.
-
Anaerobic Filtration: Filter the suspension through a tightly packed pad of Celite using a fritted glass funnel. Causality: This step must be performed under a nitrogen blanket (e.g., using an inverted funnel flowing N2 over the filter). The free base is highly hygroscopic; atmospheric moisture will cause the product to oil out and trap impurities. Wash the filter cake with 5.0 mL of cold, anhydrous methanol to ensure quantitative recovery.
-
Low-Temperature Concentration: Transfer the clear filtrate to a clean round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator. Causality:Strictly maintain the water bath temperature below 30 °C. Elevated temperatures will rapidly degrade the product.
-
Storage: The resulting 1-methyl-2-hydrazinylimidazole free base will appear as a viscous, slightly yellow oil or a low-melting solid. Immediately backfill the flask with Argon, seal with Parafilm, and store at -20 °C.
Figure 2: Step-by-step workflow for the non-aqueous isolation of the free base.
Analytical Validation & Quality Control
To confirm the successful liberation of the free base and the absence of residual salts, the following quality control checks are recommended:
-
H NMR Spectroscopy (in CD
OD): The successful conversion to the free base is indicated by the disappearance of the broad, highly downfield acidic protons associated with the dihydrochloride salt. Furthermore, the imidazole backbone protons will exhibit an upfield shift due to the removal of the electron-withdrawing protonated state. -
Karl Fischer (KF) Titration: Given the hygroscopic nature of the free base, KF titration should be performed to verify that water content remains below 0.5% w/w, ensuring that atmospheric moisture was successfully excluded during filtration.
-
Silver Nitrate (
) Test: A small aliquot of the product dissolved in water can be tested with a drop of aqueous . The absence of a white precipitate confirms that the NaCl byproduct was completely removed.
References
-
Buncel, E., & Chuaqui, C. (1976). Bond Scission in Sulfur Compounds. Part X. The Hydrazinolysis of Methyl p-Nitrophenyl Sulfate. Canadian Journal of Chemistry. Available at:[Link]
Application Note: Microwave-Assisted Synthesis Using 2-Hydrazinyl-1-methyl-1H-imidazole
Executive Summary & Scientific Rationale
The compound 2-hydrazinyl-1-methyl-1H-imidazole (CAS: 1207947-37-2) is a highly versatile, bifunctional building block utilized extensively in the development of advanced therapeutics and agricultural biologicals ([1]). Featuring a highly nucleophilic hydrazine moiety coupled with a 1-methylimidazole core, it serves as an ideal precursor for synthesizing complex imidazole-linked heterocycles, such as 1,2,4-triazoles and hydrazones.
Historically, the synthesis of these derivatives via conventional conductive heating has been plagued by prolonged reaction times (often exceeding 12 hours), thermal degradation of the sensitive hydrazine precursor, and poor reaction selectivity (). By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , researchers can leverage dielectric heating. This mechanism directly excites polar molecules (like the hydrazine precursor and polar solvents), leading to rapid, uniform superheating. This instantly overcomes the high activation energy barriers that typically stall conventional reactions at intermediate phases (such as transamidation), thereby driving the thermodynamic formation of the desired cyclic or condensed products in mere minutes ([2]).
Mechanistic Pathways & Workflow Visualization
The dual reactivity of 2-hydrazinyl-1-methyl-1H-imidazole allows it to be directed down two primary synthetic pathways depending on the reagents and microwave parameters applied:
-
Cyclization: Reaction with excess formamide under high-temperature, catalyst-free microwave conditions yields imidazole-linked 1,2,4-triazoles[2].
-
Condensation: Reaction with aryl aldehydes or ketones under milder, acid-catalyzed microwave conditions yields imidazole-hydrazones. These are critical pharmacophores that function as Zinc Metallochaperones (ZMCs) to reactivate mutant p53 proteins in oncology models ([3]).
Figure 1: Divergent microwave-assisted synthetic pathways for 2-hydrazinyl-1-methyl-1H-imidazole.
Experimental Protocols
Protocol A: Catalyst-Free Synthesis of Imidazole-Linked 1,2,4-Triazoles
This protocol outlines a highly efficient, green-chemistry approach to synthesizing 1,2,4-triazoles. By utilizing formamide as both the carbon source and the dielectric solvent, the need for transition metal catalysts is eliminated[2].
Causality & Design: Under conventional heating, the reaction between aryl/heteroaryl hydrazines and formamide frequently stalls at the transamidation intermediate. Microwave irradiation at 160 °C provides the rapid energy transfer required to push the intermediate through the subsequent intramolecular cyclization, ensuring high yields of the 1,2,4-triazole[2].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-hydrazinyl-1-methyl-1H-imidazole (1.0 mmol, ~112 mg).
-
Solvent Addition: Add formamide (20.0 mmol, ~0.8 mL). Formamide acts as both the reactant and the highly polar solvent necessary for efficient microwave energy absorption.
-
Purging (Critical Step): Purge the vial with Argon gas for 2 minutes to displace oxygen. Hydrazines are highly sensitive to oxidative degradation at elevated temperatures; removing atmospheric oxygen ensures the integrity of the precursor. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 160 °C for 10 minutes with a maximum power output of 200 W.
-
Cooling & Workup: Allow the vessel to cool to room temperature via automated compressed air cooling. Dilute the mixture with cold distilled water (15 mL) to precipitate the product.
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 × 5 mL), and dry in a vacuum desiccator to yield the pure imidazole-linked 1,2,4-triazole.
Protocol B: Synthesis of Imidazole-Hydrazones for Zinc Metallochaperones (ZMCs)
Imidazole-hydrazones are potent tridentate ligands. The 1-methylimidazole moiety acts as a bioisostere for histidine, effectively chelating intracellular zinc to facilitate the refolding of zinc-deficient mutant p53 proteins (e.g., p53R175H)[3].
Causality & Design: The addition of catalytic HCl/dioxane protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity. Microwave heating accelerates the nucleophilic attack by the terminal nitrogen of the hydrazine, followed by rapid dehydration to form the thermodynamically stable imine bond[3].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial, dissolve 2-hydrazinyl-1-methyl-1H-imidazole (1.0 mmol) and the desired aryl aldehyde/ketone (1.0 mmol) in anhydrous Methanol (4.0 mL).
-
Catalysis: Add 4 N HCl in dioxane (0.1 mL, catalytic amount) to the solution.
-
Microwave Irradiation: Seal the vial and irradiate at 80 °C for 5 minutes. The lower temperature prevents the degradation of sensitive aryl substituents while still providing a massive kinetic boost over conventional room-temperature stirring (which typically requires up to 16 hours)[3].
-
Isolation: Upon cooling, concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to afford the imidazole-hydrazone hydrochloride salt as a crystalline solid.
Quantitative Data & Protocol Validation
To validate the efficiency of MAOS over traditional techniques, the following table summarizes the performance metrics of both protocols. Microwave synthesis not only reduces reaction times by over 98% but also significantly improves the Environmental Factor (E-factor) by eliminating the need for complex chromatographic purifications.
| Parameter | Protocol A (Conventional) | Protocol A (Microwave) | Protocol B (Conventional) | Protocol B (Microwave) |
| Heating Method | Oil Bath | Dielectric Microwave | Room Temp / Oil Bath | Dielectric Microwave |
| Temperature | 160 °C | 160 °C | 25 °C – 80 °C | 80 °C |
| Reaction Time | 12 – 24 hours | 10 minutes | 16 hours | 5 minutes |
| Average Yield | 45% – 55% | 75% – 85% | 60% – 70% | 85% – 95% |
| Primary Impurity | Transamidation intermediate | Trace / None | Unreacted starting material | Trace / None |
References
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: RSC Advances, Royal Society of Chemistry URL:[Link]
-
Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles Source: Synlett / Organic-Chemistry.org URL:[Link]
-
Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
Sources
- 1. 1207947-37-2|2-Hydrazinyl-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 3. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heterocyclic Ring Closure Strategies Using 2-Hydrazinyl-1-methylimidazole
Executive Summary & Chemical Logic
The moiety 2-hydrazinyl-1-methylimidazole (CAS: 3535-44-0) represents a "privileged scaffold" precursor in modern drug discovery. Its unique reactivity profile stems from the interplay between the nucleophilic hydrazine tail and the electrophilic/nucleophilic character of the imidazole core.
Unlike simple aryl hydrazines, the 1-methylimidazole core provides an internal nucleophile (N3) capable of participating in cyclization events. This allows for the rapid construction of fused bicyclic systems —specifically imidazo[2,1-c][1,2,4]triazoles —which are bioisosteres for purines and indolizines, commonly found in kinase inhibitors and antimicrobial agents.
This guide details two distinct "Ring Closure" pathways:
-
Pathway A (Fused System): Cyclocondensation with one-carbon electrophiles (carboxylic acids/orthoesters) to form the rigid imidazo[2,1-c][1,2,4]triazole core.
-
Pathway B (Pendant System): Condensation with 1,3-dielectrophiles (diketones) to form pyrazolyl-imidazoles , where the new ring is attached but not fused, preserving rotational freedom.
Mechanistic Pathways & Decision Matrix
The choice of electrophile dictates the topology of the final product. The 1-methyl group on the imidazole acts as a blocking agent, preventing cyclization at N1 and forcing fusion to occur at N3 or preventing fusion altogether.
Reaction Topology Diagram
Figure 1: Divergent synthesis pathways based on electrophile selection. Pathway A yields a fused tricyclic core, while Pathway B yields linked heterocycles.
Protocol A: Synthesis of Fused Imidazo[2,1-c][1,2,4]triazoles
This reaction is the gold standard for creating rigid, fused scaffolds. The mechanism involves the initial formation of a hydrazide, followed by an intramolecular nucleophilic attack by the imidazole N3 nitrogen onto the carbonyl carbon of the hydrazide, with subsequent loss of water.
Materials
-
Substrate: 2-Hydrazinyl-1-methylimidazole dihydrochloride (1.0 eq)
-
Electrophile: Carboxylic Acid (R-COOH) (excess as solvent) OR Orthoester (e.g., Triethyl orthoformate)
-
Solvent: For acids: The acid itself or POCl3 (for difficult substrates). For orthoesters: Ethanol/Dioxane.
-
Base: Sodium acetate (if starting with hydrochloride salt).
Step-by-Step Procedure (Carboxylic Acid Method)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-1-methylimidazole dihydrochloride (5.0 mmol) in the appropriate carboxylic acid (10–15 mL).
-
Expert Note: If the acid is solid or expensive, use xylene as a solvent and add 1.1 eq of the acid.
-
-
Activation (Optional but Recommended): For unreactive aliphatic acids, add POCl3 (1.0 mL) dropwise to facilitate dehydration. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (typically 100–120°C) for 4–8 hours . Monitor by TLC (System: 10% MeOH in DCM).
-
Checkpoint: The intermediate hydrazide often appears first. Continue heating until this intermediate is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (50 g).
-
Neutralize with Ammonium Hydroxide (25%) or saturated NaHCO3 to pH 8–9.
-
Observation: A precipitate should form.[1]
-
-
Purification:
-
Filter the solid and wash with cold water.
-
Recrystallize from Ethanol or DMF/Water mixtures.
-
Data Table: Expected Yields & Conditions
| R-Group (Acid) | Product Structure | Conditions | Typical Yield | Ref |
| H (Formic Acid) | 1-Methyl-imidazo[2,1-c][1,2,4]triazole | Reflux, 4h | 75-85% | [1] |
| CH3 (Acetic Acid) | 3,6-Dimethyl-imidazo[2,1-c][1,2,4]triazole | Reflux, 6h | 70-80% | [2] |
| Ph (Benzoic Acid) | 3-Phenyl-6-methyl-imidazo[2,1-c][1,2,4]triazole | POCl3, Reflux, 3h | 65-75% | [1] |
| SH (CS2)* | 1-Methyl-imidazo[2,1-c][1,2,4]triazole-3-thione | Pyridine, Reflux | 80-90% | [3] |
*Note: Reaction with Carbon Disulfide (CS2) follows a slightly different mechanism but yields the thione derivative of the same fused system.
Protocol B: Synthesis of Pyrazolyl-Imidazoles (Pendant Systems)
When reacting with 1,3-diketones, the 1-methyl group prevents the formation of a fused triazepine in many cases, favoring the formation of a pyrazole ring linked to the imidazole at the C2 position. This is excellent for fragment-based drug design where rotational freedom is desired.
Materials
-
Substrate: 2-Hydrazinyl-1-methylimidazole (free base preferred)
-
Reagent: Acetylacetone (2,4-Pentanedione) or substituted 1,3-diketone (1.1 eq)
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
Step-by-Step Procedure
-
Mixing: Dissolve 2-hydrazinyl-1-methylimidazole (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add Acetylacetone (5.5 mmol) dropwise at room temperature.
-
Reaction: Heat to reflux for 2–4 hours .
-
Isolation:
-
Characterization:
-
Product: 1-(1-Methyl-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole .
-
Validation: Check 1H NMR for the absence of imidazole NH signals and the presence of pyrazole methyl singlets.
-
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Cyclization (Pathway A): Often results in the isolation of the acyl hydrazide intermediate.
-
Solution: Increase reaction temperature (switch solvent to ethylene glycol) or add a dehydrating agent like POCl3 or SOCl2.
-
-
Regioisomerism (Pathway B): With unsymmetrical 1,3-diketones, two pyrazole isomers are possible.
-
Solution: Regioselectivity is driven by the steric bulk of the diketone substituents. The more nucleophilic terminal NH2 of the hydrazine typically attacks the less hindered carbonyl first.
-
Safety Considerations
-
Hydrazines: Potentially toxic and mutagenic.[9] Handle in a fume hood.
-
POCl3: Reacts violently with water. Quench excess reagent carefully with ice/alkali.
References
-
Synthesis of imidazo[2,1-c][1,2,4]triazole deriv
- Source: ResearchG
- Context: Describes the reaction of hydrazine derivatives with carboxylic acids and POCl3 to form fused triazoles.
-
Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl deriv
- Source: PubMed / Bioorg Med Chem
- Context: Details the alkylation and cyclization to form methylthio-substituted fused systems.
-
Reactions of 2-hydrazinopyridines (Analogue behavior).
- Source: Semantic Scholar
- Context: Clarifies the formation of pyrazolyl-heterocycles vs. triazepines when reacting with acetylacetone.
-
Synthesis of 1,2,4-triazoles via deamination annul
-
Source: RSC / Chem Comm[10]
- Context: General strategies for building triazole rings
-
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chegg.com [chegg.com]
- 4. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Bioconjugation via the Acyl Imidazole-Hydrazine Interface
Executive Summary & Strategic Rationale
In the landscape of Antibody-Drug Conjugates (ADCs) and protein functionalization, the Imidazole-Hydrazine interface represents a sophisticated "Goldilocks" chemistry. It bridges the gap between the high reactivity (and instability) of NHS esters and the slow kinetics of native chemical ligation.
This guide details the utilization of Acyl Imidazole activation to generate Hydrazide linkers, which are subsequently employed to form Hydrazone bonds. This system is critical for two reasons:
-
pH-Responsiveness: The resulting hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic endosome (pH 5.0–6.0), making it the standard for cleavable ADC linkers (e.g., Doxorubicin conjugates).
-
Tunable Reactivity: Unlike moisture-sensitive NHS esters, acyl imidazoles allow for controlled reaction with hydrazines in mixed aqueous/organic solvents, enabling the conversion of carboxyl-containing payloads into hydrazide-reactive species without extensive hydrolysis.
Mechanistic Principles
The chemistry relies on a two-stage activation-conjugation workflow.[1]
Stage 1: The Acyl Imidazole Activation
Carboxylic acids (on a drug or linker) are activated using 1,1'-Carbonyldiimidazole (CDI) . This forms an acyl imidazole intermediate. This species is less susceptible to hydrolysis than an acid chloride but highly reactive toward nucleophiles like hydrazine.
Stage 2: Hydrazinolysis
The acyl imidazole reacts with hydrazine (or a protected carbazate) to form an Acyl Hydrazide . This is the stable "linker" species.
Stage 3: Hydrazone Ligation
The acyl hydrazide reacts with an aldehyde or ketone on the biomolecule (generated via periodate oxidation of glycans or metabolic engineering) to form the Hydrazone conjugate. This step is often catalyzed by aniline.[1]
Pathway Visualization
Figure 1: The stepwise conversion of a carboxyl-payload to a pH-sensitive hydrazone conjugate via the acyl imidazole intermediate.[2][3]
Detailed Protocols
Protocol A: Synthesis of Acyl Hydrazide Linkers (CDI Method)
Use this protocol to convert a carboxyl-containing drug or fluorophore into a hydrazide-reactive linker.
Reagents:
-
Carboxyl-containing payload (Dry)
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine monohydrate (or tert-butyl carbazate for protected synthesis)
-
Solvent: Anhydrous DMF or DMSO
-
Quenching: Acetic acid
Step-by-Step:
-
Activation: Dissolve the carboxyl-payload (1 eq) in anhydrous DMF under nitrogen. Add CDI (1.2 eq).
-
Expert Insight: Evolution of CO₂ gas indicates the reaction is proceeding. Stir for 1–2 hours at Room Temperature (RT).
-
Checkpoint: Monitor by TLC or LC-MS. The disappearance of the acid peak and appearance of the acyl imidazole (often unstable on LC columns, so rapid injection is needed) confirms activation.
-
-
Hydrazinolysis:
-
Option 1 (Direct): Add Hydrazine monohydrate (5–10 eq) directly to the reaction mixture. The excess hydrazine prevents dimer formation.
-
Option 2 (Protected - Recommended): Add tert-butyl carbazate (Boc-NH-NH2) (1.2 eq). This forms a Boc-protected hydrazide, which is easier to purify.
-
-
Reaction: Stir for 30–60 minutes. The acyl imidazole is highly reactive toward the alpha-effect nucleophile (hydrazine).
-
Purification:
-
Precipitate into cold ether (if hydrophobic) or purify via preparative HPLC (C18 column).
-
Note: If using Boc-protection, remove the Boc group with 20% TFA/DCM prior to conjugation.
-
-
Storage: Store the purified Acyl Hydrazide as a lyophilized powder at -20°C. It is stable for months, unlike NHS esters.
Protocol B: Bioconjugation to Protein (Hydrazone Ligation)
Use this protocol to conjugate the Acyl Hydrazide linker to an aldehyde-functionalized antibody or protein.
Reagents:
-
Aldehyde-modified Protein (e.g., via NaIO4 oxidation of glycans)
-
Acyl Hydrazide Linker (from Protocol A)
-
Catalyst: Aniline (100 mM stock) or 3,5-diaminobenzoic acid
-
Buffer: 0.1 M Sodium Acetate, pH 4.5 – 5.5 (Critical for reaction rate)
Step-by-Step:
-
Buffer Exchange: Exchange the protein into 0.1 M Sodium Acetate (pH 5.0). Avoid amine buffers (Tris) as they compete for aldehydes.
-
Catalyst Addition: Add Aniline to a final concentration of 10–100 mM.
-
Conjugation: Add the Acyl Hydrazide Linker (5–20 molar excess relative to protein).
-
Incubation: Incubate at RT for 2–16 hours.
-
Purification: Remove excess linker and catalyst via Desalting Column (PD-10) or Dialysis into PBS (pH 7.4).
-
Critical: Raising the pH to 7.4 stabilizes the hydrazone bond.
-
-
Validation: Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).
Experimental Data & QC Parameters
Table 1: Comparative Stability of Linker Intermediates
| Intermediate Species | Hydrolysis Half-Life (pH 7.0) | Reactivity toward Hydrazine | Storage Stability (Solid) |
| NHS Ester | ~10–60 mins | High | Poor (Moisture Sensitive) |
| Acyl Imidazole | ~2–4 hours | High | Moderate |
| Acyl Hydrazide | Indefinite | N/A (Nucleophile) | Excellent |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conjugation Yield | pH too high (>6.0) | Adjust buffer to pH 4.5–5.0. Hydrazone formation is acid-catalyzed. |
| Precipitation | Hydrophobic Payload | Add 10–20% DMSO to the coupling buffer. |
| Slow Reaction | Lack of Catalyst | Add 100 mM Aniline. This is essential for low-concentration biomolecules. |
| Linker Hydrolysis | Storage at acidic pH | Store final conjugate at pH 7.4. Only expose to acid for cleavage studies. |
Advanced Workflow: pH-Cleavage Assay
To validate the "Smart" nature of the linker, a cleavage assay is required.
Figure 2: Validation workflow for confirming the pH-dependent release of the drug payload.
References
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.
-
Kim, M., & Lee, S. (2024).[9][10] Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.[4][10][11] Synthesis, 56, 2263-2269.[9][10]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591-2611.
Sources
- 1. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine | 3243-26-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Preventing oxidation of 2-hydrazinyl-1-methyl-1H-imidazole during storage
Technical Support Center: Stability & Storage of 2-Hydrazinyl-1-methyl-1H-imidazole Ticket ID: TSC-HYD-IMD-001 Status: Open Priority: Critical (Stability/Purity Risk)
Executive Summary: The "Salt Strategy"
You are likely experiencing degradation because 2-hydrazinyl-1-methyl-1H-imidazole (free base) is thermodynamically unstable in the presence of oxygen and moisture. The electron-rich imidazole ring donates electron density to the hydrazine moiety, significantly lowering its oxidation potential compared to phenylhydrazine.
The Solution: Do not store the free base. The only field-proven method for long-term stability (>3 months) is to convert the compound into its dihydrochloride salt (2HCl) .[1] Protonation of the hydrazine nitrogens removes the electron density required for the initial oxidation step, effectively "locking" the molecule in a stable state.[1]
Module 1: The Mechanism of Failure
Q: Why does my sample turn yellow/brown even in the freezer?
A: The color change is a visual indicator of diazenyl formation .[1] Unlike simple amines, hydrazines undergo a radical-mediated oxidation cascade. The imidazole ring acts as an electron pump, facilitating the loss of a hydrogen atom to atmospheric oxygen.[1]
-
Initiation: Trace metals or light trigger the loss of a hydrogen radical from the terminal nitrogen.[1]
-
Propagation: The resulting radical reacts with
to form a diazenyl intermediate ( ). -
Decomposition: These intermediates are unstable and decompose into the parent imidazole (1-methylimidazole), nitrogen gas (
), and complex colored coupling products (azo dyes), which cause the yellow/brown discoloration.
Visualizing the Oxidation Pathway
Figure 1: The oxidation cascade of the free base vs. the stability conferred by salt formation.
Module 2: Storage Protocols & Specifications
Q: What are the exact conditions for storing the free base vs. the salt?
A: If you must store the free base, it is a temporary measure. The salt form is the standard for inventory.[1]
Storage Specification Table
| Parameter | Free Base (Unstable) | Dihydrochloride Salt (Stable) |
| Temperature | -20°C (Strict) | 2°C to 8°C (Acceptable), -20°C (Ideal) |
| Atmosphere | Argon (Heavier than air, essential) | Nitrogen or Argon (Desiccated) |
| Container | Amber glass with Sure/Seal™ or Teflon-lined cap | Amber glass vial, tightly capped |
| Shelf Life | < 2 weeks (Significant degradation likely) | > 12 months |
| Handling | Schlenk line / Glovebox recommended | Standard benchtop (Minimize humidity) |
Protocol: Converting Free Base to Dihydrochloride Salt
Use this protocol if you synthesized the free base and need to store it.[1]
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous ethanol or methanol under Argon.[1]
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.2 equivalents of HCl in dioxane (4M) or concentrated aqueous HCl dropwise.
-
Precipitation: The dihydrochloride salt should precipitate. If not, add cold diethyl ether or hexane to induce crystallization.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.[1]
-
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trace water/acid.
Module 3: Troubleshooting (FAQ)
Q: My sample is a sticky gum instead of a powder. Is it ruined? A: Likely, yes.
-
Cause: Hygroscopicity and partial oxidation.[1] The "gum" phase often traps water, which accelerates hydrolysis of the hydrazine bond.[1]
-
Remedy: Attempt to re-dissolve in ethanol and re-precipitate as the HCl salt (see Protocol above). If it remains an oil, the hydrazine moiety has likely decomposed to the parent imidazole.[1] Check via TLC or LC-MS.
Q: Can I use the HCl salt directly in my reaction? A: Yes, for most applications.
-
For Nucleophilic Substitutions: Add a mild base (e.g., Triethylamine, DIPEA, or Pyridine) in situ to liberate the free hydrazine immediately before reaction.
-
Benefit: This generates the reactive species only when needed, bypassing the storage instability issue entirely.[1]
Q: I see gas pressure buildup in the vial. What is this?
A: Danger. This is Nitrogen gas (
-
Action: Vent the vial in a fume hood immediately. Do not heat. The sample is degrading and potentially building pressure.[1][2]
Module 4: Quality Control & Validation
Q: How do I verify purity before using a stored batch?
A: Do not rely on melting point alone, as oxidation products can depress it subtly.
QC Decision Tree
Figure 2: Quality Control workflow for assessing hydrazine integrity.
-
NMR Diagnostic: Look for the disappearance of the hydrazine
broad singlet (typically 4.0–6.0 ppm depending on solvent) and the emergence of new aromatic peaks corresponding to 1-methylimidazole or azo-dimers. -
TLC: Use MeOH:DCM (1:9). Hydrazines are polar and streak; oxidation products (azo) are often less polar and move higher, or form baseline gums.
References
-
Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[1] Longman Scientific & Technical.[1] (General procedures for hydrazine salt formation and storage).
-
BenchChem. Hydrazine Hydrochloride - Properties and Handling. (Analogous stability data for hydrazine salts).
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
Sources
Technical Support Center: Handling the Hygroscopic Nature of 2-Hydrazinyl-1-methylimidazole Dihydrochloride
Welcome to the Technical Support Center for 2-hydrazinyl-1-methylimidazole dihydrochloride . This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, self-validating methodologies to manage the extreme moisture sensitivity of this compound.
Mechanistic Overview: The Causality of Hygroscopicity
To effectively handle 2-hydrazinyl-1-methylimidazole dihydrochloride, one must understand why it acts as a moisture sponge. The compound's extreme hygroscopicity is driven by its molecular architecture:
-
Dihydrochloride Salt Form: The two chloride counterions possess a high charge density and readily form strong hydrogen bonds with atmospheric water molecules. This creates a thermodynamic preference for the crystal lattice to swell and form hydrates[1].
-
Hydrazine Moiety: The highly polar -NH-NH₂ group further participates in hydrogen bonding, accelerating moisture sorption.
When exposed to ambient air, the compound undergoes deliquescence —it absorbs so much moisture that it dissolves in its own water of hydration[2],[3]. Once localized in this aqueous micro-environment, the nucleophilic hydrazine group becomes highly susceptible to oxidation and hydrolysis, permanently ruining the reagent's efficacy and destroying stoichiometric accuracy[4].
Caption: Mechanistic pathway of moisture-induced degradation in hygroscopic dihydrochloride salts.
Troubleshooting & FAQs
Q1: My 2-hydrazinyl-1-methylimidazole dihydrochloride powder has turned into a sticky, gel-like mass. Can I still use it? A: No, it is highly recommended to discard it if your experiment requires precise molarity. The transition to a gel indicates deliquescence. Because the compound has absorbed an unknown mass of water, any weight-based measurement will result in drastically inaccurate molar concentrations[4]. Furthermore, prolonged moisture exposure likely initiated the chemical degradation of the hydrazine group[2].
Q2: I don't have access to a glovebox. How can I accurately weigh this compound without it turning into a liquid? A: You must utilize the "Weighing by Difference" method combined with[5]. Weigh the sealed source vial, quickly tap an approximate amount into a dry, argon-purged flask, seal both immediately, and re-weigh the source vial. The mass difference is your exact yield. This minimizes atmospheric exposure to mere seconds[6].
Q3: How do I isolate this salt if I am synthesizing it in-house? Standard Buchner filtration turns it into a puddle. A: Never use open-air filtration for highly hygroscopic salts. You must use a Schlenk line. Precipitate the salt using anhydrous diethyl ether, then use a under a strict Argon atmosphere[3].
Quantitative Handling Parameters
To prevent moisture-induced degradation, adherence to strict environmental thresholds is required. The following table summarizes the critical parameters for handling this dihydrochloride salt[2],[4]:
| Parameter | Optimal Condition | Critical Threshold | Consequence of Breach |
| Relative Humidity (RH) | < 20% (Glovebox/Dry Box) | > 40% | Rapid hydrate formation and deliquescence. |
| Ambient Exposure Time | 0 seconds | > 30 seconds | Measurable mass deviation (>2% weighing error). |
| Storage Temperature | 2°C to 8°C (Desiccated) | > 25°C | Accelerated thermal degradation of the hydrazine moiety. |
| Solvent Water Content | < 50 ppm (Strictly Anhydrous) | > 200 ppm | In-situ hydrolysis and molarity inaccuracies. |
Validated Experimental Protocols
Do not merely follow these steps; observe the self-validating checkpoints to ensure your material remains uncompromised.
Protocol A: Glovebox-Free Preparation of Anhydrous Stock Solutions
This protocol is designed to bypass the need for a glovebox while maintaining absolute stoichiometric accuracy[6],[5].
-
Thermal Equilibration: Remove the sealed container of 2-hydrazinyl-1-methylimidazole dihydrochloride from cold storage. Crucial: Place it in a desiccator and allow it to reach room temperature for at least 2 hours. Opening a cold vial will cause instant condensation of atmospheric moisture onto the powder.
-
Vessel Preparation: Pre-weigh a dry, septum-capped volumetric flask that has been purged with Argon or Nitrogen.
-
Rapid Transfer (Weighing by Difference):
-
Weigh the equilibrated, sealed source vial.
-
Open the vial, rapidly transfer an estimated amount of solid into the purged flask, and immediately reseal both containers.
-
Re-weigh the source vial. The difference is your exact mass.
-
-
Anhydrous Solvation: Inject your anhydrous solvent (e.g., dry DMSO or Ethanol) directly through the septum of the volumetric flask using a dry syringe.
-
Self-Validation Check: Observe the solution. A successfully prepared, uncompromised stock solution will be completely clear and colorless . If the solution develops a yellow or brown tint, this is a self-validating indicator that moisture/oxygen ingress has occurred, leading to hydrazine oxidation. Discard and prepare a fresh batch.
Protocol B: Schlenk Line Isolation of Synthesized Salt
If you are synthesizing this intermediate, use this protocol to isolate the precipitate[3].
-
Precipitation: Induce precipitation of the dihydrochloride salt in the reaction flask using anhydrous diethyl ether under an Argon atmosphere.
-
Cannula Filtration: Insert a filter-tipped cannula to withdraw the mother liquor, keeping the solid under positive Argon pressure.
-
Inert Washing: Inject fresh anhydrous ether via syringe to wash the precipitate. Repeat the cannula filtration 3 times.
-
Vacuum Drying: Connect the flask directly to a high-vacuum line (
mbar) for 12-24 hours. -
Self-Validation Check: Tap the flask. If the powder is free-flowing and detaches easily from the glass, the drying is complete. If it sticks to the walls like a resin, moisture or residual solvent remains.
Caption: Decision tree for weighing highly hygroscopic salts to maintain stoichiometric accuracy.
References
-
Bandyopadhyay, A. R., et al. "How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?" ResearchGate.[Link]
-
HepatoChem. "How do you handle hygroscopic salts?" HepatoChem.[Link]
-
Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Pharmaceutical Development and Technology.[Link]
Sources
Technical Support Center: 2-Hydrazinyl-1-methyl-1H-imidazole Dihydrochloride Reactions
Welcome to the Technical Support Center for 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS: 1803609-07-5). This guide is engineered for researchers, application scientists, and drug development professionals who are utilizing this compound for hydrazone bioconjugation, heterocycle synthesis, or active pharmaceutical ingredient (API) development.
Because this reagent is supplied as a dihydrochloride salt , its direct application in condensation reactions without precise microenvironmental control will inevitably lead to reaction failure. This guide dissects the causality behind pH-dependent kinetics and provides a self-validating framework for troubleshooting.
The Causality of pH in Hydrazone Formation
The condensation of 2-hydrazinyl-1-methyl-1H-imidazole with an aldehyde or ketone to form a hydrazone bond is governed by a two-step mechanism: nucleophilic addition followed by acid-catalyzed dehydration [1].
When using the dihydrochloride salt, the hydrazine moiety is fully protonated (
This creates a strict, bell-shaped kinetic dependency where the optimal reaction window lies strictly between pH 4.5 and 5.5 [1].
Logical relationship of the pH-dependent hydrazone formation mechanism.
Quantitative Kinetic Data Summary
To aid in rational experimental design, the following table summarizes the quantitative impact of pH on the reaction kinetics of hydrazine-based condensations:
| pH Range | Dominant Hydrazine State | Dehydration Rate | Overall Reaction Efficiency | Primary Failure Mode |
| < 3.0 | Fully Protonated ( | Extremely Fast | < 10% | Nucleophilic attack is completely suppressed. |
| 3.5 - 4.0 | Partially Protonated | Fast | Moderate | Sluggish initial addition step. |
| 4.5 - 5.5 | Free Base ( | Optimal | > 90% (Optimal) | None. Ideal balance of nucleophilicity and catalysis. |
| 6.0 - 7.0 | Free Base ( | Slow | Low to Moderate | Accumulation of the carbinolhydrazine intermediate. |
| > 7.5 | Free Base ( | Halted | < 5% | Dehydration step fails due to lack of protons. |
Troubleshooting Guides & FAQs
Q1: My condensation reaction with 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride is yielding unreacted starting materials. What is the primary cause? A: The most common cause is the failure to neutralize the dihydrochloride salt. If you simply dissolve the salt and the carbonyl compound in a solvent like ethanol, the intrinsic pH will drop below 2.0. At this highly acidic pH, the hydrazine group is protonated and non-nucleophilic, preventing the first step of the reaction[1]. You must add a mild base to free the hydrazine.
Q2: Can I use a strong base like Sodium Hydroxide (NaOH) or Triethylamine (TEA) to neutralize the salt? A: While strong bases or excess tertiary amines will successfully liberate the free hydrazine, they often overshoot the optimal pH window (pushing the pH > 7.0). This causes the reaction to stall at the carbinolhydrazine intermediate stage because the acid-catalyzed dehydration step cannot proceed[1]. If you use TEA, you must carefully back-titrate with glacial acetic acid to reach pH ~5.0.
Q3: What is the most robust method for adjusting the pH for this specific dihydrochloride salt? A: The most chemically elegant and self-validating approach is to use Sodium Acetate (NaOAc) . By adding 2.5 to 3.0 equivalents of NaOAc to the dihydrochloride salt, the chloride ions are displaced, and acetic acid is generated in situ. This automatically creates an acetic acid/acetate buffering system perfectly centered around pH 4.75, which is the exact optimal window for hydrazone formation[2].
Q4: Why am I seeing multiple spots on my TLC plate even after pH adjustment? A: 2-hydrazinyl-1-methyl-1H-imidazole contains multiple nitrogen centers (the hydrazine moiety and the imidazole ring). If the pH is too high or the reaction is heated excessively, side reactions such as bis-hydrazone formation or imidazole ring alkylation can occur. Maintaining strict pH control (4.5–5.5) and monitoring the reaction at ambient temperature before applying heat minimizes these off-target pathways.
Self-Validating Experimental Protocol
This protocol utilizes an in situ buffer generation strategy to ensure the reaction environment self-corrects to the optimal pH, guaranteeing reproducibility.
Experimental workflow for pH-optimized hydrazone condensation.
Step-by-Step Methodology: Hydrazone Condensation
Materials Required:
-
2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride (1.0 eq)
-
Target Aldehyde or Ketone (1.0 - 1.05 eq)
-
Anhydrous Sodium Acetate (NaOAc) (2.5 eq)
-
Solvent: Anhydrous Ethanol or Methanol (Reagent Grade)
Procedure:
-
Salt Dissolution: In a clean, dry round-bottom flask, suspend 1.0 mmol of 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride in 5.0 mL of anhydrous ethanol. The salt may not fully dissolve immediately.
-
In Situ Buffer Generation: Add 2.5 mmol of anhydrous Sodium Acetate to the suspension. Stir vigorously at room temperature for 15 minutes. The mixture will become a homogenous solution as the free hydrazine base is liberated and the acetic acid/acetate buffer is formed.
-
Self-Validation Check (Critical): Spot a micro-drop of the solution onto narrow-range pH paper. The pH must read between 4.5 and 5.5. If it is too low, add an additional 0.5 eq of NaOAc.
-
Electrophile Addition: Slowly add 1.0 mmol of the target aldehyde or ketone to the buffered solution.
-
Incubation & Monitoring: Stir the reaction at room temperature. Aliphatic aldehydes typically react within 1–2 hours. Aromatic ketones may require gentle reflux (60°C) for 4–12 hours. Monitor the disappearance of the carbonyl starting material via TLC or LC-MS.
-
Isolation: Once complete, concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous Sodium Bicarbonate (
) to neutralize any remaining acetic acid. Extract, dry the organic layer over , and concentrate to yield the target hydrazone.
References
-
Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics MDPI - Molecules URL: [Link][2]
Sources
Technical Support Center: Stabilizing Imidazole Hydrazine Solutions for Long-Term Storage
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of imidazole hydrazine derivatives in aqueous solutions. The core issue is rarely the compound's inherent quality, but rather a fundamental misunderstanding of its redox chemistry.
Hydrazine moieties are potent reducing agents. Their stability is not a static property but a delicate equilibrium dictated by pH, dissolved oxygen, and trace metallo-catalysis. If you simply dissolve an imidazole hydrazine in standard deionized water, you are initiating a rapid degradation cascade. This guide provides field-proven, self-validating protocols to arrest these degradation pathways and ensure long-term experimental reproducibility.
Section 1: The Causality of Degradation (Logical Relationship)
Before troubleshooting, we must understand the mechanistic causality of failure. Imidazole hydrazines undergo one-electron oxidation catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen[1]. This reaction generates highly reactive hydrazyl radicals, which rapidly decompose or dimerize into azo compounds, releasing nitrogen gas and ammonia[1].
To stabilize the solution, we must intervene at three critical nodes:
-
Thermodynamic Inhibition: Lowering the pH protonates the terminal nitrogen (forming a hydrazinium ion), drastically reducing its susceptibility to electron loss[2].
-
Catalyst Sequestration: Chelating agents block the metal-catalyzed radical formation[1].
-
Oxidant Removal: Inert gas sparging removes the primary electron acceptor[3].
Fig 1. Imidazole hydrazine degradation pathways and targeted stabilization interventions.
Section 2: Troubleshooting FAQs
Q1: My imidazole hydrazine solution turns yellow/brown after 48 hours at room temperature. What is happening? A1: The color change is the visual hallmark of autoxidation. As the hydrazine moiety oxidizes, it forms conjugated azo dimers that absorb visible light[3]. This represents an irreversible loss of your active pharmaceutical ingredient (API). To fix this, you must implement a strict anaerobic workflow and add a chelator like EDTA. A successfully stabilized solution must remain strictly colorless.
Q2: I am observing a rapid loss of compound titer even in degassed water. Could the pH be the issue? A2: Yes. The imidazole ring imparts a weak basic character, but the hydrazine group's stability is highly pH-dependent. In neutral to alkaline environments, the unprotonated hydrazine is a strong reducing agent[3]. Lowering the pH protonates the hydrazine, shifting its redox potential and rendering it stable against oxidation. Maximum stability for aromatic hydrazine derivatives is typically observed around pH 3.5[2].
Q3: Does the choice of storage container affect long-term stability? A3: Absolutely. Standard borosilicate glass can leach trace metals (like iron or aluminum) over time, especially under the acidic conditions required for hydrazine stabilization. These leached metals act as potent catalysts for radical formation[1]. For long-term storage (months to years), always use acid-washed glassware or high-density polyethylene (HDPE) / polypropylene (PP) tubes.
Section 3: Quantitative Stability Data
The following table summarizes the causal relationship between environmental controls and the half-life of imidazole hydrazine solutions. Use this as a benchmark for your own assay validation.
| Formulation Condition | pH | Dissolved O₂ | Trace Metals | Estimated Half-Life (t½) | Visual Indicator |
| Unbuffered Water | ~7.0 | Aerobic | Present (Ambient) | < 24 Hours | Rapid yellowing |
| Deoxygenated Water | ~7.0 | Anaerobic | Present (Ambient) | ~ 5 Days | Pale yellow tint |
| Acetate Buffer | 3.5 | Aerobic | Present (Ambient) | ~ 14 Days | Clear to pale yellow |
| Optimized Formulation | 3.5 | Anaerobic | Sequestered (1mM EDTA) | > 6 Months | Strictly colorless |
Section 4: Standard Operating Procedure (SOP)
Preparation and Cryogenic Storage of Stabilized Imidazole Hydrazine Solutions
This protocol is designed as a self-validating system. The baseline state of the solution is colorless; any deviation indicates a breach in the stabilization parameters.
Fig 2. Self-validating workflow for formulating ultra-stable imidazole hydrazine solutions.
Step-by-Step Methodology:
-
Buffer Preparation & Metal Sequestration
-
Prepare a 50 mM Sodium Acetate buffer in ultrapure (18.2 MΩ·cm) water.
-
Adjust the pH to exactly 3.5 using glacial acetic acid to ensure complete protonation of the hydrazine moiety[2].
-
Add 1.0 mM EDTA to the buffer. This concentration is sufficient to sequester ambient Cu²⁺ and Fe³⁺ ions that catalyze autoxidation[1].
-
-
Deoxygenation (Critical Step)
-
Transfer the buffer to a heavy-walled, acid-washed glass flask.
-
Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes using a glass frit[3]. Argon is heavier than nitrogen and provides a superior protective blanket over the liquid surface.
-
-
API Dissolution
-
Maintain a continuous Argon sweep over the flask headspace.
-
Weigh the imidazole hydrazine powder and slowly add it to the stirring buffer to achieve your target concentration (e.g., 10 mM).
-
Self-Validation Check: The solution must remain completely colorless. If a yellow tint appears, the API powder may have pre-oxidized during solid-state storage, or the degassing was insufficient.
-
-
Sterile Filtration
-
Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.
-
Note: Do not use Nylon filters, as they can interact with the active hydrazine functional groups.
-
-
Aliquoting and Cryogenic Storage
-
Aliquot the filtrate into Argon-purged, opaque high-density polyethylene (HDPE) cryovials. Opaque vials prevent photodecomposition.
-
Flash-freeze the aliquots in liquid nitrogen to instantly halt any residual kinetic degradation.
-
Store at -20°C or -80°C. Thaw aliquots only once immediately prior to the experiment.
-
References
-
Title: BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY Source: nih.gov URL: 1
-
Title: Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions Source: benchchem.com URL: 3
-
Title: Technical Support Center: Benzalazine Derivatives - Stability and ... Source: benchchem.com URL: 2
Sources
Technical Support Center: Overcoming Steric Hindrance in 1-Methylimidazole-Hydrazine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis and functionalization of 1-methyl-2-hydrazinoimidazole derivatives. These compounds are critical building blocks in[1] and materials science, including the development of [2].
However, the nucleophilic aromatic substitution (SNAr) of 2-halo-1-methylimidazoles with hydrazine is notoriously difficult. The N1-methyl group exerts significant steric hindrance, shielding the C2 position from the approaching bulky hydrazine nucleophile. Furthermore, the electron-donating nature of the methyl group thermodynamically [3]. This guide provides field-proven, causality-driven solutions to overcome these steric and electronic barriers.
Troubleshooting FAQs
Q1: My SNAr reaction between 2-bromo-1-methylimidazole and hydrazine hydrate stalls at <20% conversion. How can I drive this to completion? Causality & Solution: The primary failure point is the high activation energy required to form the Meisenheimer-like zwitterionic intermediate at the sterically congested C2 position[3]. Standard reflux conditions in ethanol or water do not provide enough kinetic energy to overcome this barrier. Action: You must increase the kinetic energy of the system while maintaining a high concentration of the nucleophile. Switch from standard reflux to a sealed-tube or microwave reactor (130–150 °C). Additionally, using anhydrous hydrazine in a polar aprotic solvent (e.g., NMP or DMF) enhances nucleophilicity by stripping away the hydrogen-bonded hydration sphere that makes hydrazine hydrate excessively bulky.
Q2: I am observing a major non-polar spot on my TLC. LC-MS indicates a mass corresponding to a symmetric dimer. What is this, and how do I prevent it? Causality & Solution: The side product is 1,2-bis(1-methyl-1H-imidazol-2-yl)hydrazine. Once the first molecule of 1-methyl-2-hydrazinoimidazole forms, its primary terminal amine is actually more nucleophilic than the bulk hydrazine in solution. It rapidly attacks another molecule of 2-bromo-1-methylimidazole. Action: You must manipulate the reaction kinetics using Le Chatelier’s principle and statistical probability. Use a massive stoichiometric excess of hydrazine (15 to 20 equivalents) to ensure the 2-bromo-1-methylimidazole is always surrounded by unreacted hydrazine. Furthermore, add the 2-bromo-1-methylimidazole dropwise to the hot hydrazine solution to keep the localized concentration of the electrophile extremely low.
Q3: I successfully isolated 1-methyl-2-hydrazinoimidazole, but it fails to condense with bulky ketones to form hydrazones. Why? Causality & Solution: The N1-methyl group restricts the rotational freedom of the C2-hydrazine bond. When a bulky ketone approaches, the steric clash between the ketone's substituents and the N1-methyl group prevents the required tetrahedral intermediate from forming. Action: You must increase the electrophilicity of the ketone to compensate for the steric penalty. Use Lewis acid catalysis (e.g., TiCl4) or Brønsted acid catalysis (glacial acetic acid) to strongly protonate the carbonyl oxygen. Perform the reaction under Dean-Stark conditions with toluene to continuously remove water, driving the thermodynamically unfavorable equilibrium forward.
Quantitative Data: Optimization of SNAr Conditions
The following table summarizes the causal relationship between kinetic energy (temperature/method), nucleophile concentration, and the resulting product distribution.
| Reaction Condition | Hydrazine Source / Equivalents | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Dimer Side-Product (%) |
| EtOH, Reflux | Hydrazine Hydrate (5 eq.) | 80 | 24 | 18% | 12% |
| DMF, Sealed Tube | Anhydrous Hydrazine (5 eq.) | 130 | 12 | 45% | 35% |
| DMF, Sealed Tube | Anhydrous Hydrazine (20 eq.) | 130 | 12 | 82% | <5% |
| Microwave (NMP) | Anhydrous Hydrazine (20 eq.) | 150 | 1 | 89% | Trace |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Microwave-Assisted Synthesis of 1-Methyl-2-hydrazinoimidazole
Rationale: Microwave irradiation provides the necessary activation energy to overcome the N1-methyl steric clash, while a 20-fold excess of hydrazine statistically suppresses dimer formation.
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-bromo-1-methylimidazole (1.0 mmol, 161 mg).
-
Reagent Addition: In a well-ventilated fume hood, carefully add anhydrous hydrazine (20.0 mmol, 640 µL) and N-methyl-2-pyrrolidone (NMP) (3 mL). (Safety Note: Hydrazine is highly toxic and reactive; handle with extreme caution).
-
Reaction: Seal the vial and irradiate in a microwave synthesizer at 150 °C for 60 minutes.
-
Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the complete disappearance of the starting material (m/z 161/163) and the appearance of the product mass (m/z 113.08[M+H]+). If the dimer (m/z 193.12) exceeds 5% relative abundance, increase hydrazine equivalents in future runs.
-
Workup: Cool to room temperature. Dilute with saturated aqueous Na2CO3 (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove NMP and excess hydrazine.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a pale yellow solid.
Protocol 2: Sterically Hindered Hydrazone Condensation
Rationale: Acid catalysis artificially raises the electrophilicity of the ketone, overcoming the steric shielding of the N1-methyl group.
-
Preparation: Dissolve 1-methyl-2-hydrazinoimidazole (1.0 mmol, 112 mg) and the target bulky ketone (1.1 mmol) in anhydrous toluene (10 mL) in a round-bottom flask.
-
Catalysis: Add glacial acetic acid (0.1 mmol, 6 µL) to activate the carbonyl.
-
Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to 115 °C (reflux) for 16 hours.
-
Validation Checkpoint 2: Monitor water accumulation in the Dean-Stark trap. The theoretical yield of water is ~18 µL. The cessation of water formation is your self-validating indicator that equilibrium has been reached.
-
Workup: Cool the reaction, neutralize with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to obtain the hydrazone.
Mechanistic Visualization
Reaction pathway of 1-methyl-2-hydrazinoimidazole synthesis showing steric barriers.
References
-
Tolomeu, H.V.; Fraga, C.A.M. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules, 2023, 28(2), 838. URL:[Link]
-
Li, X.; Wu, J.; Fang, F.; et al. "Preparation of the 1-Methylimidazole Borane/Tetrazole System for Hypergolic Fuels." Molecules, 2022, 27(14), 4466. URL:[Link]
-
Grimmett, M. R. "Product Class 3: Imidazoles." Science of Synthesis, Thieme Group. URL:[Link]
Sources
Technical Support Center: Imidazole Hydrazone Purification
Topic: Purification methods for imidazole hydrazone intermediates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Status: Operational Ticket Focus: Purification Strategies for Amphoteric & Acid-Sensitive Intermediates Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Purifying imidazole hydrazones presents a "perfect storm" of chemical challenges. You are dealing with a molecule that is amphoteric (basic imidazole nitrogen + acidic hydrazone proton) and dynamically unstable (susceptible to hydrolysis and E/Z isomerization). Standard purification protocols often fail because they ignore these competing reactivities.
This guide moves beyond generic "recrystallization" advice. It treats the purification process as a logic gate system, where specific physicochemical properties dictate the workflow.
Part 1: The Decision Matrix (Workflow)
Before selecting a method, assess your crude material against this logic flow.
Figure 1: Logic-driven purification workflow for imidazole hydrazones, prioritizing solubility and chemical stability checks.
Part 2: Troubleshooting Tickets (Q&A)
Ticket #402: "My product streaks across the entire column."
User: Medicinal Chemist, Ph.D.
Issue: I am purifying a 4-substituted imidazole hydrazone on silica gel (DCM/MeOH gradient). The compound elutes from fractions 10 to 50, and the bands are broad and tailing.
Diagnosis: Silanol Interaction. The imidazole ring contains a basic nitrogen (
Resolution:
-
The "TEA" Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) . Maintain 0.5–1% TEA throughout the gradient elution. The TEA acts as a competitive base, blocking the acidic silanol sites and allowing the imidazole to elute as a sharp band [1].
-
Alternative Stationary Phase: Switch to Basic Alumina (Brockmann Grade II or III). Alumina is less acidic than silica and minimizes the acid-base interaction, often eliminating the need for amine modifiers.
-
Mobile Phase Adjustment: If using DCM/MeOH, ensure you are not exceeding 10% MeOH if possible, as silica dissolves slightly in high MeOH, complicating isolation. Consider EtOAc/Hexane/TEA systems if solubility permits.[1][2][3]
Ticket #409: "My NMR shows a 20% impurity that won't separate."
User: Process Chemist
Issue: After recrystallization, HPLC shows 99% purity, but
Resolution:
-
Validation: Do not discard the batch. Run a NOESY 1D experiment. If you see exchange cross-peaks between the two forms, they are isomers in equilibrium.
-
Thermal Equilibration: Dissolve the solid in the recrystallization solvent (e.g., Ethanol) and reflux for 1-2 hours, then cool slowly. This drives the system toward the thermodynamic minimum (usually the E-isomer).
-
Reporting: In many drug development contexts, if the isomers interconvert rapidly in physiological buffer, they may be treated as a single pharmaceutical entity.
Ticket #415: "The product disappears during acid workup."
User: Graduate Student Issue: I tried to remove unreacted imidazole starting material by washing the organic layer with 1M HCl. My yield dropped by 60%. Diagnosis: Hydrolytic Instability. Hydrazones are acid-sensitive. While stable at physiological pH (7.4), they hydrolyze rapidly back to the aldehyde/ketone and hydrazine components at pH < 4.0 [3]. 1M HCl is too aggressive.
Resolution:
-
pH Control: Never use strong mineral acids. If you must wash with acid to remove basic impurities, use a buffered solution like 0.5M Phosphate Buffer (pH 5.5–6.0) . This is acidic enough to protonate highly basic impurities but mild enough to preserve the hydrazone linkage.
-
Reverse Strategy: Instead of acid washing, use Acid-Base Extraction on the imidazole. Dissolve crude in EtOAc, wash with water (pH 7). If the impurity is the starting imidazole (highly water-soluble), it often partitions into the aqueous phase without acidification.
Ticket #422: "I cannot get rid of excess hydrazine."
User: Safety Officer / Chemist Issue: We used 2 equivalents of hydrazine hydrate to drive the reaction. The crude contains residual hydrazine (genotoxic). Recrystallization isn't removing it down to ppm levels. Diagnosis: Inclusion in Lattice. Hydrazine is small and polar; it can get trapped in the crystal lattice or co-precipitate.
Resolution:
-
Azeotropic Distillation: Before crystallization, dissolve the crude in Xylene or Toluene and rotary evaporate. Hydrazine forms azeotropes with these solvents and will be pulled off [4].
-
Scavenging: If the product is dissolved in organic solvent, treat with a polymer-supported aldehyde resin (e.g., 4-benzyloxybenzaldehyde polystyrene). The resin reacts with the hydrazine to form a solid-supported hydrazone, which is removed by simple filtration.
Part 3: Quantitative Data & Protocols
Solvent Systems for Recrystallization
Table 1: Proven solvent systems for imidazole hydrazones.
| Solvent System | Ratio (v/v) | Application Case | Notes |
| Ethanol (Abs.) | 100% | General Purpose | Best for crystalline solids. Heat to reflux, cool to 0°C. |
| Ethanol / Water | 90:10 to 70:30 | Polar Products | Add water dropwise to hot EtOH solution until turbid. |
| Acetonitrile | 100% | "Oily" Crudes | Excellent for inducing crystallization in oils. |
| EtOAc / Hexane | Variable | Non-polar Products | Good for highly substituted imidazoles. |
Protocol: Buffered Silica Column Chromatography
Standard silica gel is acidic (pH ~4-5). This protocol neutralizes the phase.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting mobile phase (e.g., 98:2 DCM/MeOH).
-
Neutralization: Add Triethylamine (TEA) to the slurry to a concentration of 1% (v/v) . Stir for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Equilibration: Flush the column with 2 column volumes (CV) of mobile phase containing 0.5% TEA .
-
Loading: Dissolve the crude imidazole hydrazone in a minimum amount of DCM (with 0.5% TEA). Load carefully.
-
Elution: Run the gradient (e.g., 0%
10% MeOH in DCM) maintaining 0.5% TEA in both solvent reservoirs. -
Post-Column: Evaporate fractions. Note: TEA has a high boiling point. You may need to co-evaporate with heptane or dry under high vacuum for 12h to remove trace amine.
References
-
BenchChem. (2025).[1][3][6] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from
-
Kalia, J., & Raines, R. T. (2008).[7][8] Hydrolytic Stability of Hydrazones and Oximes.[6][7][9] Angewandte Chemie International Edition, 47(39), 7523-7526.[7] Retrieved from
- Su, X., & Aprahamian, I. (2014). Hydrazone-based switches, metallo-assemblies and sensors. Chemical Society Reviews, 43(6), 1963-1981.
-
ResearchGate. (2021). Discussion: How can I get rid of excess hydrazine hydrate? Retrieved from
-
Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).[10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Hydrazine Control in Imidazole Synthesis
This guide serves as a specialized technical resource for the management and decomposition of hydrazine (
Current Status: Operational Role: Senior Application Scientist Context: High-Potency Impurity Management (ICH M7)
Introduction: The Hydrazine Paradox
In the synthesis of functionalized imidazoles—particularly when employing the Ing-Manske procedure (phthalimide deprotection) to generate amine-functionalized imidazole scaffolds—hydrazine is an indispensable reagent. However, it is also a Cohort of Concern mutagen under ICH M7 guidelines.
The challenge is twofold:
-
Chemical: Hydrazine mimics the solubility profile of many polar imidazole intermediates, making extractive removal difficult.
-
Regulatory: The Acceptable Intake (AI) is extremely low (often <1.5 µ g/day ), requiring near-total destruction (ppb levels).
Module 1: Diagnostic & Quantification (FAQ)
Q1: How do I distinguish residual hydrazine from my imidazole product during analysis?
A: Standard HPLC is often insufficient due to hydrazine's lack of a chromophore and high polarity (eluting in the void volume).
-
The Fix: You must use Derivatization-HPLC .
-
Protocol: React the sample with benzaldehyde or acetone to form the corresponding hydrazone/azine, which is lipophilic and UV-active.
-
Critical Check: If you see a "ghost peak" that shifts significantly when you change your dissolution solvent from acetonitrile to acetone, that is likely hydrazine reacting in situ with the solvent.
Q2: Why is my hydrazine persisting even after multiple aqueous washes?
A: Causality lies in pKa and Hydrogen Bonding .
-
Hydrazine (
) is partially protonated at neutral pH. -
Imidazoles (
) are also basic. -
The Trap: Acidic washes protonate both, keeping them in the aqueous phase. Basic washes keep both neutral and water-soluble due to their high polarity.
-
Solution: You cannot rely on partitioning alone. You must use Chemical Scavenging (Module 2).
Module 2: Decomposition & Scavenging Protocols
Scenario A: Process Stream (Purifying the Product)
Goal: Remove hydrazine from the reaction mixture without destroying the imidazole product.
Protocol: The Acetone "Masking" Strategy
This method converts toxic hydrazine into Acetone Azine , which has a distinct boiling point and solubility profile, allowing for removal via distillation or crystallization.
Step-by-Step:
-
Quantification: Determine the molar excess of hydrazine remaining in your reaction mixture.
-
Addition: Add Acetone (10–20 equivalents relative to residual hydrazine).
-
Note: Acetone is often used as the co-solvent here.
-
-
Equilibration: Stir at 40°C for 2 hours .
-
Removal:
-
Option 1 (Distillation): Acetone azine forms a low-boiling azeotrope with water/acetone. Rotovap at 45°C.
-
Option 2 (Partition): The azine is significantly less polar than hydrazine. Extract your imidazole product into an organic solvent (e.g., EtOAc) while washing with a saturated brine/bicarbonate solution.
-
Warning: This reaction is reversible in the presence of acid and water. Do not expose the waste stream to strong acid without further treatment.
Scenario B: Waste Treatment (Destruction)
Goal: Irreversible destruction of hydrazine in mother liquors before disposal.
Protocol: Oxidative Destruction (Bleach Method)
This is the industry standard for waste but must be executed with strict pH control to prevent the formation of carcinogenic N-nitrosamines or toxic chloramines.
Step-by-Step:
-
Dilution: Dilute the waste stream with water until hydrazine concentration is <5% (w/v) .[6]
-
pH Adjustment: Adjust pH to 5.0 – 8.0 .
-
Why? At pH > 10, decomposition is slow. At pH < 3, dangerous nitrogen trichloride can form.
-
-
Oxidant Addition: Slowly add Sodium Hypochlorite (10-15% NaOCl) while monitoring temperature.
-
Stoichiometry: 2 moles NaOCl per 1 mole Hydrazine.[6] Use a 10% excess.
-
Reaction:
-
-
Quench Check: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).
-
Degassing: Allow the solution to stir in a well-ventilated fume hood to off-gas Nitrogen (
).
Module 3: Comparative Data & Efficiency
Table 1: Comparison of Hydrazine Removal Strategies
| Method | Efficiency | Specificity | Risk Profile | Best Use Case |
| Acetone Scavenging | High (>99%) | High (Reversible) | Low (Flammability) | Product Purification (Intermediate) |
| NaOCl Oxidation | Very High (>99.9%) | Low (Oxidizes product) | High (Exotherm/Gas) | Waste Stream Treatment |
| H₂O₂ / Cu Catalyst | High (>99%) | Moderate | Medium (Radicals) | Aqueous Waste (Green Chemistry) |
| Solid Phase Resin | Moderate | High | Low | Final Polishing (<10 ppm) |
Module 4: Visualizing the Workflow
Diagram 1: The Imidazole/Hydrazine Separation Logic
This diagram illustrates the critical decision points in the synthesis workflow where hydrazine must be controlled.
Caption: Logical workflow for selecting between scavenging (preservation) and oxidative destruction (disposal).
Diagram 2: Mechanism of Phthalimide Deprotection & Byproduct Formation
A common source of hydrazine in imidazole synthesis is the Ing-Manske deprotection.
Caption: The Ing-Manske reaction generates the desired amine and solid phthalhydrazide, but leaves soluble hydrazine.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][8]
-
Org. Synth. 1988, 67, 125 . Cleavage of Phthalimides with Hydrazine. (Standard protocol referencing hydrazine usage).[6]
-
FDA Guidance for Industry.
-
Sielc Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. arxada.com [arxada.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Validation & Comparative
1H NMR Chemical Shift Guide: 2-Hydrazinyl-1-methyl-1H-imidazole Dihydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride , a critical intermediate in the synthesis of purine nucleoside analogs, azo dyes, and high-nitrogen energetic materials.
This guide moves beyond simple spectral listing to offer a comparative structural analysis against its closest isosteres, equipping researchers with the data needed to validate synthesis and assess purity.
Executive Summary & Structural Context
Compound: 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride CAS: 119031982 (Parent/Salt forms vary) Role: Electrophilic building block for heterocycle fusion; precursor for hydrazones.
The introduction of a hydrazine group at the C2 position of the imidazole ring fundamentally alters the electronic landscape compared to the parent 1-methylimidazole. In its dihydrochloride salt form, the protonation of both the imidazole N3 and the terminal hydrazine nitrogen creates a highly polar, electron-deficient system. This results in distinct deshielding effects observed in 1H NMR, serving as a diagnostic fingerprint for successful synthesis.
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the imidazole core.
Comparative Chemical Shift Analysis
The following data compares the target compound with its direct synthetic precursor (1-Methylimidazole ) and its closest structural analog (2-Amino-1-methylimidazole HCl ). This triangulation allows for precise verification of the hydrazine substitution.
Table 1: Comparative 1H NMR Shifts (δ ppm) in DMSO-d₆
| Proton Assignment | Target: 2-Hydrazinyl-1-methylimidazole • 2HCl | Alt 1: 2-Amino-1-methylimidazole[1] • HCl | Alt 2: 1-Methylimidazole (Free Base) |
| N-CH₃ (Singlet) | 3.65 – 3.75 | 3.50 – 3.55 | 3.65 |
| C4-H / C5-H (Ring) | 7.20 – 7.45 (m/d) | 6.80 – 6.95 (d) | 6.90 / 7.10 |
| C2-H | Absent (Substituted) | Absent | 7.45 |
| Hydrazine (-NH-) | ~9.5 – 10.5 (Broad) | N/A | N/A |
| Terminal (-NH₃⁺) | ~8.0 – 11.0 (Broad) | ~7.5 (NH₂) | N/A |
Technical Insight:
The N-Methyl Diagnostic: In the dihydrochloride salt, the N-methyl signal is deshielded (shifted downfield to ~3.7 ppm) compared to the amino analog (~3.5 ppm). This is due to the strong inductive effect of the dicationic nature of the salt.
Loss of C2-H: The disappearance of the sharp singlet at ~7.45 ppm (characteristic of the C2-H in 1-methylimidazole) is the primary indicator of successful C2 substitution.
Exchangeable Protons: In DMSO-d₆, the hydrazine protons appear as broad singlets. The internal -NH- is typically deshielded (>9 ppm) due to hydrogen bonding with the solvent and proximity to the aromatic ring.
Experimental Protocol: Optimal Characterization
To obtain high-resolution spectra free from exchange broadening, specific sample preparation protocols are required.
Method A: Characterization in Deuterium Oxide (D₂O)
-
Purpose: To clearly resolve the aromatic ring coupling and the N-methyl singlet without interference from labile NH protons.
-
Protocol:
-
Dissolve 10 mg of the dihydrochloride salt in 0.6 mL of D₂O.
-
Wait time: Allow to stand for 5 minutes to ensure full H/D exchange (NH protons will disappear).
-
Acquisition: 16 scans, relaxation delay (d1) = 2.0s.
-
-
Expected Result:
-
3.68 ppm (3H, s): N-Methyl group.
-
7.25 ppm (1H, d, J=2.0 Hz): C4-H.
-
7.32 ppm (1H, d, J=2.0 Hz): C5-H.
-
Note: The ring protons may appear as a singlet if the chemical environments are accidentally equivalent in specific concentrations.
-
Method B: Characterization in DMSO-d₆ (For Labile Protons)
-
Purpose: To observe the hydrazine NH protons and confirm salt formation.
-
Protocol:
-
Use high-quality anhydrous DMSO-d₆ (ampule preferred) to minimize water peak interference.
-
Dissolve 5-8 mg of sample.
-
Acquisition: 32 scans.
-
-
Troubleshooting: If NH peaks are merged or extremely broad, the sample may contain residual water or acid. Add a micro-spatula tip of solid K₂CO₃ (anhydrous) to the tube to partially free-base the compound in situ if you need to sharpen the peaks (shifts will move upfield).
Synthesis & Validation Workflow
The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the key NMR checkpoints.
References
-
Preparation and reactions of bromo-2-nitro-1-methylimidazole . Canadian Journal of Chemistry, 71, 427 (1993).[2]
-
Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives . Molecules, 14, 2468 (2009).
-
1H-Imidazole, 1-methyl- Spectral Data . NIST Chemistry WebBook, SRD 69.
-
Synthesis of 2-hydrazino-1-methyl-1H-imidazole dihydrochloride . PubChem Compound Summary.
Sources
Mass Spectrometry Fragmentation Patterns: 2-Hydrazinyl-1-methylimidazole (HMI) vs. 2-Hydrazinopyridine (2-HP)
This guide provides an in-depth technical analysis and performance comparison of the mass spectrometry fragmentation patterns of 2-hydrazinyl-1-methylimidazole (HMI) . It is designed for researchers utilizing hydrazine-functionalized heterocycles for derivatization, impurity profiling, or structural elucidation.
Executive Summary
2-hydrazinyl-1-methylimidazole (HMI) is a hydrazine-functionalized imidazole derivative often encountered as a synthetic intermediate or a nucleophilic derivatizing agent. Its structural analog, 2-hydrazinopyridine (2-HP) , is the industry standard for carbonyl derivatization in LC-MS/MS workflows.
This guide compares the fragmentation "performance" of HMI against 2-HP. Performance is defined here by ionization efficiency , fragmentation predictability , and the generation of diagnostic reporter ions .
Key Findings:
-
Ionization: HMI exhibits superior proton affinity compared to 2-HP due to the electron-rich imidazole ring (pKa ~7.0 vs. ~5.2 for pyridine), leading to higher precursor ion intensity in ESI(+) mode.
-
Fragmentation: HMI produces a highly stable, characteristic reporter ion at m/z 83 (1-methylimidazolium cation), formed via the neutral loss of diimide (
). -
Differentiation: Unlike 2-HP, which fragments heavily through ring opening after hydrazine loss, HMI retains the imidazole core integrity, simplifying spectral interpretation.
Structural Analysis & Mechanistic Basis
Understanding the fragmentation requires analyzing the charge localization sites.
| Feature | 2-Hydrazinyl-1-methylimidazole (HMI) | 2-Hydrazinopyridine (2-HP) |
| Structure | 5-membered Imidazole Ring | 6-membered Pyridine Ring |
| Substituents | N1-Methyl, C2-Hydrazine | C2-Hydrazine |
| Formula | ||
| Monoisotopic Mass | 112.07 Da | 109.06 Da |
| [M+H]+ | m/z 113.08 | m/z 110.07 |
| Primary Basicity | N3 (Imidazole) - High | N1 (Pyridine) - Moderate |
Mechanistic Insight:
In Electrospray Ionization (ESI), the proton preferentially localizes on the ring nitrogen (N3 for imidazole, N1 for pyridine). However, the hydrazine group can also accept a proton. The fragmentation pathway is driven by the "mobile proton" model, where the proton transfers to the hydrazine moiety, triggering the elimination of small neutral molecules like ammonia (
Comparative Fragmentation Pathways
The following Graphviz diagram illustrates the competing fragmentation pathways for HMI compared to the standard 2-HP.
Caption: Comparative fragmentation pathways of HMI (top) vs. 2-HP (bottom). The m/z 83 ion is the primary diagnostic marker for HMI.
Detailed Pathway Analysis[1]
Pathway A: Ammonia Loss (Neutral Loss of 17 Da)
-
HMI (m/z 113 → 96): The hydrazine terminal nitrogen (
) is eliminated. This forms a cyclic diazirine-like intermediate or an imino-imidazole cation. This pathway is common at lower collision energies (10-20 eV). -
2-HP (m/z 110 → 93): Similar loss of
to form the 2-aminopyridine radical cation analog.
Pathway B: Diimide Loss / Hydrazine Cleavage (Neutral Loss of 30 Da)
-
HMI (m/z 113 → 83): This is the dominant "performance" pathway . The hydrazine group cleaves entirely (likely as
or sequential loss of and ), leaving the 1-methylimidazole cation (m/z 83) .-
Significance: The m/z 83 ion is aromatic and extremely stable. It serves as a high-intensity "reporter" tag for any analyte derivatized with HMI.
-
-
2-HP (m/z 110 → 79): Forms the pyridinium cation. While stable, the pyridine ring is more susceptible to further fragmentation (loss of HCN) than the imidazole ring at moderate energies.
Performance Comparison Data
The table below summarizes the theoretical and observed MS performance metrics.
| Metric | 2-Hydrazinyl-1-methylimidazole (HMI) | 2-Hydrazinopyridine (2-HP) | Advantage |
| Precursor Stability | High (Resonance stabilized) | Moderate | HMI (Better for quantification) |
| Diagnostic Ion | m/z 83 (1-Methylimidazole) | m/z 79 (Pyridine) | HMI (Higher intensity) |
| Neutral Loss | HMI (Cleaner spectrum) | ||
| Ionization (ESI+) | Excellent (pKa ~7.0) | Good (pKa ~5.2) | HMI (Lower LOD) |
| Interferences | Minimal (Unique mass defect) | Common (Pyridine is ubiquitous) | HMI |
Experimental Validation Protocol
To verify these patterns in your own laboratory, follow this self-validating protocol.
Reagents:
-
Analyte: 2-Hydrazinyl-1-methylimidazole (Custom synthesis or commercial standard).
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.
Instrument Settings (Triple Quadrupole / Q-TOF):
-
Ion Source: ESI Positive Mode.
-
Flow Rate: 10
L/min (Infusion). -
Scan Range: m/z 50–200.
-
Collision Energy (CE) Ramp: 10, 20, 30, 40, 50 eV.
Step-by-Step Workflow:
-
Precursor Isolation: Select m/z 113.1 ([M+H]+) with a 1 Da isolation window.
-
Energy Ramp: Apply increasing CE.
-
At 10-15 eV: Observe the emergence of m/z 96 (Loss of
). -
At 25-35 eV: Observe the dominance of m/z 83 (Reporter Ion).
-
At >45 eV: Observe secondary fragmentation of the ring (m/z 42, 56).
-
-
Validation: If m/z 83 is not the base peak at 30 eV, check for contamination (e.g., oxidation to azo compounds).
References
-
NIST Mass Spectrometry Data Center. "2-Hydrazinopyridine Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link]
-
Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry, vol. 20, no. 8, 1967, pp. 1613-1624. Available at: [Link]
-
Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids, vol. 25, no. 9-11, 2006, pp. 1237-1240. Available at: [Link]
-
Star-Weinstock, M., et al. "Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone." Journal of Clinical Endocrinology & Metabolism, 2021. (Comparative methodology for hydrazine reagents). Available at: [Link]
Comparative Reactivity Profile: 2-Hydrazinyl-1-methylimidazole vs. Phenylhydrazine
Executive Summary
This guide provides a technical comparison between 2-hydrazinyl-1-methylimidazole (HMI) and phenylhydrazine (PH) . While both reagents share the hydrazine pharmacophore (
-
Phenylhydrazine (PH) acts as a monodentate nucleophile in cyclizations, typically forming pendant rings (e.g., pyrazoles) or undergoing sigmatropic rearrangements (Fischer Indole).[1]
-
2-Hydrazinyl-1-methylimidazole (HMI) functions as a binucleophile capable of annulation . The endocyclic nitrogen (N3) of the imidazole ring participates in condensation, leading to fused bicyclic systems such as imidazo[1,2-b]pyrazoles.[1]
This distinction makes HMI a superior choice for synthesizing purine mimetics and fused heterocycles, while PH remains the standard for indole and isolated pyrazole synthesis.[1]
Electronic and Structural Analysis[2]
The core difference lies in the electronic contribution of the ring system attached to the hydrazine tail.
| Feature | Phenylhydrazine (PH) | 2-Hydrazinyl-1-methylimidazole (HMI) |
| Structure | ||
| Ring Electronics | Electron-withdrawing (via induction), Conjugating. | Electron-rich ( |
| Nucleophilicity | High ( | Very High. The imidazole ring pushes electron density; N3 acts as a secondary nucleophilic site. |
| Basicity | Weak base ( | Higher basicity due to the imidazole ring nitrogens. |
| Oxidation Potential | High. Readily oxidizes to radicals/diazoniums (toxic). | Moderate. Imidazole ring stabilizes the molecule relative to phenyl. |
Mechanism of Divergence
The imidazole ring in HMI contains an imine-like nitrogen (N3) that is not present in PH. In reactions with dielectrophiles (like 1,3-diketones), PH can only attack with its hydrazine nitrogens.[1] HMI, however, can attack with the hydrazine tail and the ring nitrogen, closing a ring onto the imidazole scaffold.[1]
Figure 1: Divergent reaction pathways with 1,3-diketones.
Reactivity Case Study: Reaction with 1,3-Dicarbonyls
This reaction is the definitive test to distinguish the two reagents.
A. Phenylhydrazine: Pyrazole Synthesis
When PH reacts with acetylacetone, the terminal hydrazine nitrogen attacks a carbonyl to form a hydrazone.[1] The internal hydrazine nitrogen then attacks the second carbonyl. The phenyl ring remains a "spectator" substituent.
-
Product: 1-Phenyl-3,5-dimethylpyrazole.
-
Key Characteristic: The new ring is attached to the phenyl ring, not fused.[1]
B. 2-Hydrazinyl-1-methylimidazole: Fused Ring Synthesis
HMI reacts with acetylacetone to initially form the hydrazone. However, the cyclization step involves the endocyclic N3 nitrogen of the imidazole ring, not the internal hydrazine nitrogen.[1]
-
Product: 3,5-Dimethyl-1H-imidazo[1,2-b]pyrazole (or related tautomers).[1]
-
Key Characteristic: The new ring is fused to the imidazole, creating a bicyclic system.[1] This is a "Groebke-Blackburn-Bienaymé" type logic where the amidine nature of the amino-imidazole drives fusion.
Data Comparison
| Parameter | Phenylhydrazine Reaction | HMI Reaction |
| Solvent System | Ethanol/Acetic Acid (Reflux) | Ethanol/Reflux (often requires less acid) |
| Reaction Time | 1–3 Hours | 2–5 Hours |
| Yield (Typical) | 75–85% | 65–80% |
| Purification | Recrystallization (EtOH) | Column Chromatography or Recrystallization |
| Primary Side Reaction | Oxidation to tar (if air exposed) | Formation of uncyclized hydrazones if temp is too low |
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-3,5-dimethylpyrazole (PH Route)
This protocol demonstrates the standard Knorr Pyrazole Synthesis.
-
Preparation: In a 100 mL round-bottom flask, dissolve Acetylacetone (10 mmol, 1.0 g) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (10 mmol, 1.08 g) dropwise over 5 minutes. Caution: Exothermic.[1]
-
Catalysis: Add 3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (
) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL).
-
Isolation: The solid precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.[1]
-
Expected Yield: ~80% as white/off-white needles.
Protocol B: Synthesis of Imidazo[1,2-b]pyrazole Derivative (HMI Route)
This protocol demonstrates the formation of a fused system.[1]
-
Preparation: Dissolve 2-Hydrazinyl-1-methylimidazole (10 mmol) in Ethanol (30 mL).
-
Addition: Add Acetylacetone (11 mmol, slight excess) in one portion.
-
Reflux: Heat to reflux for 4 hours. The longer time is required for the second step (ring fusion involving the aromatic nitrogen).
-
Observation: The solution typically darkens slightly.
-
Workup: Evaporate the solvent under reduced pressure to 25% volume.
-
Neutralization: If acid was used (optional for HMI), neutralize with sat.
. -
Isolation: Cool to
. If no precipitate forms, triturate with diethyl ether.[1] -
Expected Yield: ~70%. Product may require chromatography if uncyclized hydrazone persists.
Stability and Safety Profile
Toxicity[1][5]
-
Phenylhydrazine: High Toxicity. It is a potent hemolytic agent. Chronic exposure leads to anemia and liver damage. It is a known skin sensitizer and suspected carcinogen. It readily absorbs through the skin.
-
HMI: Moderate Toxicity. While all hydrazines should be treated as potential genotoxins, HMI lacks the specific hemolytic mechanism associated with the phenyl radical generation of PH. Standard PPE (gloves, fume hood) is sufficient, whereas PH requires rigorous containment.[1]
Storage and Stability
-
Phenylhydrazine: Unstable. Turns dark red/brown upon exposure to air/light due to oxidation. Must be stored under inert gas (Argon/Nitrogen) and refrigerated.
-
HMI: Relatively stable solid. The imidazole ring stabilizes the hydrazine moiety. Can be stored in a cool, dry place without rapid degradation, though inert atmosphere is recommended for long-term storage.[1]
References
-
Mayr, H., Nigst, T. A., & Antipova, A. (2012).[1] Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of Organic Chemistry, 77(18), 8142–8155.[1][2] Retrieved from [Link]
-
Aggarwal, R. C., & Surya Narayana, D. S. (1984).[1] Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Cobalt(II), Nickel(II) & Zinc(II) Acetylacetonates.[1] Indian Journal of Chemistry, 23A, 1044-1045.[1] Retrieved from [Link]
-
Mishra, V. K., et al. (2024).[1][3][4] Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 56, 1017–1025.[1][5] Retrieved from [Link]
-
Nigst, T. A., et al. (2012).[1][2] Nucleophilic Reactivities of Hydrazines and Amines. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Publish Comparison Guide: HPLC Method Development for Imidazole & Hydrazine Impurities
Introduction: The "Polarity Trap" in Genotoxic Impurity Analysis
In pharmaceutical development, few analytical challenges are as persistent as the quantification of imidazole and hydrazine impurities. These compounds represent a "perfect storm" of chromatographic difficulty:
-
Hydrazines are often potential genotoxic impurities (PGIs) requiring ppm-level detection, yet they lack strong UV chromophores and are highly polar, eluting in the void volume of standard C18 columns.[1][2]
-
Imidazoles are basic (
), leading to severe peak tailing due to secondary silanol interactions, and are sufficiently polar to resist retention in high-organic mobile phases.
This guide objectively compares three distinct methodological approaches to solving this problem, moving beyond the "trial-and-error" phase to engineered separation systems.
Strategic Analysis: The Three Pillars of Separation
To develop a robust method, we must address three specific failure modes common to these analytes.
| Challenge | The Scientific Bottleneck | Conventional Failure Mode |
| Retention | Analytes are too polar ( | Elution in void volume ( |
| Detection | Hydrazine lacks a conjugated | UV signals at 205-210 nm are indistinguishable from solvent noise. |
| Peak Shape | Imidazole nitrogen interacts with free silanols. | Asymmetric tailing factors ( |
Comparative Methodology
We evaluate three primary strategies:
-
Method A (The Legacy Standard): Reversed-Phase Ion-Pairing (RP-IPC).
-
Method B (The Modern Standard): HILIC (Hydrophilic Interaction Liquid Chromatography).[3][4]
-
Method C (The High-Sensitivity Solution): Pre-Column Derivatization (Specific for Hydrazines).
Method A: Reversed-Phase Ion-Pairing (RP-IPC)
Best for: Simultaneous separation of moderately polar imidazoles without derivatization.
Mechanism: An ion-pairing reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while the charged head group interacts electrostatically with the protonated imidazole/hydrazine.
-
Pros: Uses standard C18 columns; improves peak shape for bases.
-
Cons: Not MS-compatible (non-volatile salts); slow equilibration (hysteresis); significantly reduces column lifetime.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Polar imidazoles and underivatized hydrazines with MS detection.
Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (e.g., 90% ACN). Water forms a stagnant layer on the surface, creating a liquid-liquid partition mechanism.
-
Pros: High MS sensitivity (high organic content aids desolvation); retains polar compounds away from the void; no toxic ion-pairing reagents.
-
Cons: Sensitive to sample diluent (must be high organic); long equilibration times.
Method C: Pre-Column Derivatization (HNA Method)
Best for: Trace-level (ppm/ppb) Hydrazine quantification.
Mechanism: Hydrazine reacts with 2-Hydroxy-1-Naphthaldehyde (HNA) to form a stable hydrazone.[1] This introduces a hydrophobic tag (increasing retention on C18) and a strong chromophore (shifting
-
Pros: Red-Shift (detection at ~406 nm eliminates matrix interference); extremely high sensitivity; standard C18 robustness.
-
Cons: Requires sample prep step; specific to hydrazine (not imidazole).
Deep Dive: Protocols & Experimental Data
Protocol 1: The "Red-Shift" Derivatization for Hydrazine (Recommended)
Rationale: By shifting detection to >400 nm, we bypass the UV noise of the API and solvents, achieving high signal-to-noise ratios.
Reagents:
-
Diluent: Acetonitrile/Water (variable depending on solubility)
Step-by-Step Workflow:
-
Preparation: Dissolve sample (API) in diluent.
-
Reaction: Add excess HNA solution (e.g., 100 µL of 10 mg/mL HNA).
-
Incubation: Heat at 60°C for 15 minutes (or ambient for 60 mins, validation required). Note: Acidic catalysis (acetic acid) may accelerate reaction.
-
Quenching: Not usually required if HNA excess is separated chromatographically.
-
Injection: Inject onto Standard C18 column.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution.
Protocol 2: HILIC Separation for Polar Imidazoles
Rationale: HILIC provides orthogonal selectivity to C18, retaining imidazoles based on polarity rather than hydrophobicity.
Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
-
Isocratic: 90% B / 10% A (High organic is critical for retention).
-
Flow Rate: 0.5 mL/min (lower flow aids mass transfer in HILIC).
Performance Comparison Data
The following table summarizes experimental performance metrics typically observed in validation studies comparing these approaches.
| Metric | Method A: Ion-Pairing (C18 + SOS) | Method B: HILIC (Amide) | Method C: Derivatization (HNA) |
| Analyte Scope | Imidazoles (Good), Hydrazines (Poor) | Imidazoles & Hydrazines | Hydrazines Only |
| LOD (Limit of Detection) | ~10-50 ppm | ~1-10 ppm (w/ MS) | < 0.1 ppm (Trace) |
| Matrix Interference | High (UV < 220 nm) | Low (MS detection) | None (Visible > 400 nm) |
| Method Robustness | Low (Temp/Conc sensitive) | Medium (Diluent sensitive) | High (Stable derivative) |
| MS Compatibility | No | Excellent | Yes |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on impurity type and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on analyte chemistry and sensitivity needs.
Expert Commentary & Causality
Why Derivatization Wins for Hydrazines: The "Red-Shift" phenomenon is the critical success factor here. Most APIs and organic impurities absorb strongly in the UV region (200-300 nm). By reacting hydrazine with HNA, we create a highly conjugated system that absorbs at ~406 nm. At this wavelength, the API is often transparent, effectively "erasing" the matrix background and allowing for ppb-level detection limits that are impossible with direct UV [1, 2].
Why HILIC is Superior for Imidazoles: Imidazoles tail on C18 columns because the protonated nitrogen interacts with acidic silanols on the silica support. While "base-deactivated" columns exist, they often fail for small, highly polar imidazoles. HILIC operates via a water-layer partition mechanism where the polar analyte is retained by the water-enriched layer on the stationary phase. This mechanism naturally favors polar compounds, turning the "problem" of polarity into the mechanism of retention [4, 5].
References
-
Wang, J., Yang, S., & Zhang, K. (2016).[1] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.
-
Sojitra, C., et al. (2019).[6] Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs.
-
Occupational Safety and Health Administration (OSHA) . Hydrazine Method No. 108.
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A.
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography.
Sources
- 1. scribd.com [scribd.com]
- 2. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Issue's Article Details [indiandrugsonline.org]
A Researcher's Guide to the 13C NMR Characterization of Imidazole-Based Hydrazone Linkages
In the landscape of medicinal chemistry and drug development, the hydrazone linkage stands out for its prevalence in a multitude of bioactive compounds. Its unique electronic and structural properties, which can be finely tuned, make it a cornerstone for designing novel therapeutics. When this versatile linkage is coupled with an imidazole scaffold—a privileged structure in its own right—the resulting imidazole-based hydrazones offer a rich playground for chemists. These molecules are frequently explored for their potential as anticancer, antimicrobial, and antiviral agents.[1]
The precise characterization of these molecules is paramount, and among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides an unparalleled, high-resolution glimpse into the carbon framework. This guide offers an in-depth comparison of the 13C NMR spectral features of imidazole-based hydrazones, providing the experimental data and protocols necessary for unambiguous structural elucidation and a deeper understanding of their chemical behavior.
The Decisive Signature: Unraveling the 13C NMR Spectrum
The 13C NMR spectrum of an imidazole-based hydrazone is a roadmap to its molecular architecture. Each carbon atom in a distinct electronic environment gives rise to a unique signal, and the chemical shift (δ) of this signal is highly sensitive to the surrounding structural features. This sensitivity is what allows us to differentiate isomers, confirm successful synthesis, and infer electronic properties.
Key Resonances and Their Diagnostic Value
The most informative signals in the 13C NMR spectrum of an imidazole-based hydrazone are typically those of the imine carbon (C=N), the imidazole ring carbons, and the carbons of the hydrazide moiety. The chemical shift of the imine carbon is particularly diagnostic. Its position can provide strong evidence for the formation of the hydrazone linkage and can be influenced by the stereochemistry around the C=N double bond.[2][3] For instance, the E and Z isomers of a hydrazone will often exhibit distinct signals for the imine carbon, a feature that is crucial for stereochemical assignment.
Table 1: Typical 13C NMR Chemical Shift Ranges for Imidazole-Based Hydrazones
| Carbon Atom | Typical Chemical Shift (δ, ppm) in DMSO-d6 | Factors Influencing Chemical Shift |
| Imine Carbon (C=N) | 140 - 160[4][5] | Electron-withdrawing/donating groups on the aromatic rings, solvent polarity, E/Z isomerism.[2][6] |
| Imidazole C2 | 145 - 155[7] | N-substitution, protonation state.[8] |
| Imidazole C4 | 125 - 145[7] | Substitution on the ring. |
| Imidazole C5 | 125 - 135[7][9] | Substitution on the ring. |
| Carbonyl Carbon (C=O) | 158 - 170[5][7] | Nature of the hydrazide, intramolecular hydrogen bonding. |
Note: These are general ranges and can vary based on the specific molecular structure and experimental conditions.
Comparative Analysis: Imidazole-Based Hydrazones vs. Other N-Heterocyclic Analogs
To fully appreciate the unique spectral features of imidazole-based hydrazones, it is instructive to compare them with other nitrogen-containing heterocyclic compounds. The electronic nature of the heterocyclic ring significantly influences the chemical environment of the adjacent imine carbon.
Table 2: Comparative 13C NMR Data (Imine Carbon, δ in ppm) of Hydrazones Derived from Different Heterocyclic Aldehydes in DMSO-d6
| Heterocyclic Moiety | Imine Carbon (C=N) Chemical Shift (δ, ppm) |
| Imidazole | ~144-154[7] |
| Pyridine | ~150-163[5] |
| Thiophene | ~150-153 |
| Furan | ~148-152 |
This comparison illustrates that the chemical shift of the imine carbon can be a sensitive probe of the electronic properties of the attached heterocycle.
Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
The following protocol outlines the steps for obtaining a high-resolution 13C NMR spectrum of an imidazole-based hydrazone. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Workflow for 13C NMR Sample Preparation and Data Acquisition
Caption: A comprehensive workflow for 13C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10-20 mg of the purified imidazole-based hydrazone.[10]
-
Solvent Selection & Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d6 is a common choice due to its high polarity, which can accommodate a wide range of hydrazones. For less polar compounds, CDCl3 can be used. Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean, dry NMR tube.
-
Instrument Tuning and Locking: Place the sample in the NMR spectrometer. The instrument should be tuned to the 13C frequency, and the field should be locked onto the deuterium signal of the solvent.
-
Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a standard 30-degree pulse angle (zgpg30 pulse program) to avoid saturation of quaternary carbons.
-
Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio. For 13C NMR, this can range from 1024 to 4096 scans or more, depending on the sample concentration.
-
A relaxation delay (D1) of 2 seconds is generally adequate.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at 39.52 ppm; CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
Causality Behind Experimental Choices
-
Solvent Choice: The polarity of the solvent can influence the chemical shifts, particularly of the imine and carbonyl carbons, due to solvent-solute interactions and potential hydrogen bonding. The choice of DMSO-d6 or CDCl3 should be based on the solubility of the analyte and the desired information.
-
Number of Scans: The low natural abundance of the 13C isotope (1.1%) necessitates a larger number of scans compared to 1H NMR to obtain a spectrum with an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Quaternary carbons and carbons in sterically hindered environments often have longer relaxation times. A 2-second delay is a good starting point, but for quantitative 13C NMR, a longer delay (5-10 seconds) is required to ensure complete relaxation of all nuclei.
Advanced NMR Techniques for Structural Confirmation
For complex structures or in cases of signal overlap, advanced 2D NMR techniques can be invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the carbon skeleton and confirming the connectivity across the hydrazone linkage.
Logical Relationship between 1D and 2D NMR Experiments
Caption: Interplay of NMR experiments for structural elucidation.
Conclusion
The 13C NMR characterization of imidazole-based hydrazones is a powerful and essential tool for chemists in the field of drug discovery. A thorough understanding of the typical chemical shifts, coupled with a robust experimental protocol, allows for the confident structural assignment of these important molecules. By leveraging both 1D and 2D NMR techniques, researchers can gain deep insights into the electronic and structural nuances of their compounds, paving the way for the rational design of new and more effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for any scientist working with this fascinating class of compounds.
References
- G. A. Webb (Ed.). (1981). Annual Reports on NMR Spectroscopy, Volume 11B. Academic Press.
- Mooney, E. F. (Ed.). (1986). Annual Reports on NMR Spectroscopy, Volume 17. Academic Press.
- Reynolds, W. F., & Thompson, D. W. (1974). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Journal of the American Chemical Society, 96(4), 1082–1086.
- Firl, J., Runge, W., & Kresze, G. (1975). 13C NMR Spectroscopy of Allenes and Ketene Imines. Angewandte Chemie International Edition in English, 14(4), 253–254.
- Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 nuclear magnetic resonance studies of azoles. Tautomerism, substituent effects, and protonation. The Journal of Organic Chemistry, 39(3), 357–363.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. Wiley-Interscience.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. VCH.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 14(12), 5029–5045.
- Kumar, N., Lyngdoh Lyngkhoi, D., Gaikwad, S., Samanta, D., Khatua, S., & Pramanik, S. (2022). Effect of Substituents on the Aggregation-Induced Emission of 9,10-Phenanthraquinone-Hydrazones. Chemistry–An Asian Journal, 17(15), e202200407.
- Fraga, C. A. M., & Barreiro, E. J. (2006). Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. Annual Magnetic Resonance, 5(1/3), 34-40.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997).
- Li, H., et al. (2023). Constructing Hydrazone-Linked Chiral Covalent Organic Frameworks with Different Pore Sizes for Asymmetric Catalysis. International Journal of Molecular Sciences, 24(13), 11029.
- Alkorta, I., Elguero, J., & Fruchier, A. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 23(2), 161–166.
- Vasile, C. (Ed.). (2012). Handbook of polyolefins. CRC press.
- Al-Omary, F. A., et al. (2021). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules, 26(11), 3169.
- Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
- Holmes, J. L. (1999). Assigning the structures of gas-phase ions. International journal of mass spectrometry, 185, 463-475.
- Martin, G. E., & Zektzer, A. S. (1988).
- Al-Ghamdi, A. A., & Al-Omary, F. A. (2018). Synthesis, Biological Activity, and Molecular Docking Studied of New Substituted Hydrazones. Molecules, 23(10), 2469.
- Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 384-395.
- Boufroura, H., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 233-237.
- Nagarajan, K., & Arya, V. P. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 97(1), 105-128.
- Al-Azzawi, A. M. (2014). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Journal of Chemical and Pharmaceutical Research, 6(5), 1060-1067.
- El-Sayed, W. M., et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Chemistry, 4(4), 1422-1439.
- Dilek, N. (2022). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry, 46(2), 419-432.
- da Silva, J. G., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Acta Crystallographica Section C: Structural Chemistry, 79(11).
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. mdpi.com [mdpi.com]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Differentiating 1-methyl vs 1-unsubstituted imidazole hydrazines by NMR
This guide outlines the technical methodology for differentiating 1-methylimidazole hydrazines from their 1-unsubstituted (N-H) counterparts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Differentiation relies on detecting the suppression of annular tautomerism (present in N-unsubstituted forms) and identifying specific scalar and dipolar couplings associated with the N-methyl group.
Theoretical Basis: Tautomerism vs. Regioisomerism
The core distinction lies in the dynamic nature of the imidazole ring.
-
1-Unsubstituted Imidazoles (
-H): Exist as a tautomeric equilibrium between the -H and -H forms. At room temperature in most solvents, this results in the chemical equivalence (averaging) of positions 4 and 5 due to rapid proton transfer. -
1-Methyl Imidazoles (
-Me): The -methyl group "locks" the structure into a single regioisomer. Tautomerism is impossible. This breaks the symmetry, rendering positions 4 and 5 magnetically distinct.
Experimental Protocol
Objective: To obtain high-resolution
Step-by-Step Methodology:
-
Solvent Selection: Use DMSO-d
(99.9% D).-
Reasoning: Chloroform-d (
) often facilitates rapid proton exchange, broadening or losing NH signals. DMSO-d forms strong hydrogen bonds, slowing exchange and sharpening NH resonances (appearing >11 ppm).
-
-
Sample Concentration: Prepare a 10–15 mg/mL solution.
-
Reasoning: Sufficient concentration is required for
C detection, but excessive concentration can induce stacking/aggregation, shifting aromatic signals.
-
-
Water Removal: Ensure the sample is dry.
-
Reasoning: Water acts as a catalyst for proton exchange, potentially collapsing the distinct hydrazine NH signals.
-
-
Acquisition Parameters:
- H NMR: 16 scans, 30° pulse, D1 = 1.0 sec.
- C NMR: >512 scans, proton-decoupled.
-
NOESY/ROESY: Mixing time 300–500 ms (crucial for N-Me spatial assignment).
Data Analysis & Interpretation
A. H NMR Spectroscopy
| Feature | 1-Unsubstituted ( | 1-Methyl ( | Differentiation Logic |
| N-Substituent | Broad Singlet (11–14 ppm) Often broad; disappears with | Sharp Singlet (3.6–3.9 ppm) Diagnostic "Smoking Gun" signal. Integrates to 3H. | Presence of high-field singlet confirms methylation. |
| Ring Protons (H4/H5) | Averaged/Broadened Often appear as a single signal or broadened lump due to tautomeric exchange. | Distinct Doublets/Singlets H4 and H5 appear as separate signals with distinct chemical shifts ( | Lack of symmetry in N-Me leads to signal splitting. |
| Hydrazine ( | Signals similar, but may show NOE correlation to N-Me if regiochemistry allows (e.g., 2-hydrazinyl). | Hydrazine shifts are secondary; focus on N1. |
B. C NMR Spectroscopy
-
1-Unsubstituted: The C4 and C5 carbons often appear as a single broad peak or two very close peaks due to averaging.
-
1-Methyl: C4 and C5 are sharp and distinct . The N-methyl carbon appears at ~31–35 ppm .
C. 2D NMR Confirmation (The "Self-Validating" Step)
To conclusively prove the structure, use NOESY (Nuclear Overhauser Effect Spectroscopy).
-
1-Methyl: Strong NOE correlation between the N-Me protons (3.7 ppm) and the adjacent ring proton (H2 or H5, depending on substitution).
-
1-Unsubstituted: No such correlation exists.
Visualization of Logic Flow
The following diagram illustrates the decision process for assigning the structure based on spectral data.
Figure 1: Decision tree for differentiating N-methylated vs. N-unsubstituted imidazole hydrazines via NMR.
Comparative Data Summary
The table below summarizes the expected chemical shifts for a generic imidazole hydrazine core (e.g., 2-hydrazinyl-imidazole).
| Nucleus | Signal Assignment | 1-Methyl Derivative | 1-Unsubstituted Derivative |
| N1-R | 3.6 – 3.9 ppm (s, 3H) ( | 11.0 – 14.0 ppm (br s, 1H) (NH) | |
| H4 / H5 | Distinct signals (e.g., 6.8 & 7.1 ppm) | Averaged or Broad signal (~7.0 ppm) | |
| Hydrazine (-NH-) | ~8.0 - 9.0 ppm (Variable) | ~8.0 - 9.0 ppm (Variable) | |
| N1-R | 31 – 35 ppm | None | |
| C4 / C5 | Distinct (e.g., 120 & 128 ppm) | Broad/Averaged (e.g., ~122 ppm) |
References
-
BenchChem. (2025). A Comparative Guide to the 1H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 1-Methylimidazole Mass and IR Spectra. NIST Chemistry WebBook. Retrieved from
-
Chemistry LibreTexts. (2021). 6.6: 1H NMR Spectra and Interpretation. Retrieved from
-
Royal Society of Chemistry. (2014). Supplementary Data: NMR spectra of imidazole derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[1] Imidazole Hydrazine Derivatives Product Data. Retrieved from [1]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2-Hydrazinyl-1-methyl-1H-imidazole Dihydrochloride
In drug development and synthetic chemistry, hydrazine derivatives are indispensable building blocks. However, their chemical utility is inextricably linked to their reactivity, toxicity, and environmental hazards. As a Senior Application Scientist, I have designed this operational guide to provide researchers with field-proven, self-validating protocols for the disposal of 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride .
Moving beyond standard safety data sheets, this document explains the causality behind each safety measure. By understanding the underlying chemistry of your waste, you can ensure your laboratory operations are both rigorously compliant and scientifically sound.
Physicochemical Profile & Operational Causality
Understanding the intrinsic properties of a compound is the first step in risk mitigation. The dihydrochloride salt formulation of this specific imidazole derivative significantly alters its handling requirements compared to free-base hydrazines .
The table below summarizes the quantitative data and the direct operational impacts of these properties:
| Property | Value | Operational Causality & Impact |
| Chemical Name | 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride | N/A |
| CAS Number | 1803609-07-5 | Unique identifier required for EHS waste tracking. |
| Molecular Formula | C₄H₁₀Cl₂N₄ | High nitrogen content dictates its behavior as a potent reducing agent. |
| Molecular Weight | 185.05 g/mol | Essential for calculating stoichiometric equivalents during chemical quenching. |
| Physical State | Solid (Powder) | High risk of aerosolization; mandates that all handling occurs within a certified chemical fume hood. |
| Solubility | Highly soluble in water | Facilitates homogeneous aqueous quenching, but poses a risk of rapid environmental dispersion if spilled. |
| pH in Solution | Highly Acidic | Critical: The dihydrochloride salt releases HCl upon dissolution, requiring alkaline buffering before oxidation to prevent toxic gas evolution. |
The Chemistry of Hydrazine Destruction (The "Why")
The standard, EPA-aligned method for neutralizing hydrazine derivatives in the laboratory is chemical oxidation . By utilizing a strong oxidizer like sodium hypochlorite (NaOCl, common bleach), the toxic hydrazine pharmacophore is converted into inert nitrogen gas (N₂) and water.
The Critical Error to Avoid: I frequently observe laboratories making a fatal error when quenching hydrazine salts: adding bleach directly to the aqueous waste. Because 2-hydrazinyl-1-methyl-1H-imidazole is formulated as a dihydrochloride salt, its dissolution in water yields a highly acidic environment. Introducing sodium hypochlorite to an acidic solution rapidly evolves lethal chlorine gas . Therefore, the protocol below incorporates a mandatory pH adjustment step to ensure the oxidation of the hydrazine moiety occurs safely in a slightly alkaline environment.
Self-Validating Quenching Protocol (Aqueous Waste & Small Spills)
This protocol is designed for the destruction of dilute aqueous solutions (<5% w/v) or the cleanup of small benchtop spills. It is a self-validating system : the procedure includes a built-in chemical feedback loop (starch-iodide testing) to definitively prove that the hazard has been neutralized.
Step-by-Step Methodology:
-
Preparation & PPE: Don chemical-resistant gloves (butyl rubber or heavy-duty nitrile), non-vented safety goggles, and a flame-resistant lab coat. Ensure all work is conducted behind the sash of a certified chemical fume hood .
-
Initial Dilution: Dilute the aqueous waste containing the hydrazine derivative to a concentration of <5% w/v using deionized water.
-
Causality: High concentrations of hydrazines can react violently and exothermically with oxidizers. Dilution acts as a thermal buffer.
-
-
pH Adjustment (Critical Step): Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) while stirring, until the solution reaches a pH of 8 to 9. Verify with pH paper.
-
Causality: Neutralizing the dihydrochloride-induced acidity prevents the generation of chlorine gas during the subsequent oxidation step.
-
-
Oxidation/Quenching: Dropwise, add a 5% Sodium Hypochlorite (NaOCl) solution while stirring continuously. Maintain a minimum of a 3:1 molar excess of NaOCl to the hydrazine derivative.
-
Causality: NaOCl oxidizes the hydrazine moiety to N₂, neutralizing its toxicity and reactivity. You will observe mild effervescence as nitrogen gas is released.
-
-
System Validation (Starch-Iodide Test): After allowing the mixture to stir for 30 minutes, test the solution by dipping a strip of starch-iodide paper into the beaker.
-
Validation Logic: If the paper remains white, unreacted hydrazine is still present (it reduces the iodine). If the paper turns a persistent blue/black color , it confirms an excess of the oxidizing agent, validating that the toxic hydrazine compound has been completely destroyed.
-
-
Final Disposal: Transfer the validated, quenched solution to a labeled aqueous hazardous waste container for Environmental Health and Safety (EHS) collection. Do not pour down the drain .
Bulk Solid Waste Segregation Protocol
For bulk powders or expired solid inventory, chemical quenching is inefficient and highly dangerous due to the risk of uncontrolled exothermic reactions. Solid waste must be managed through strict chain-of-custody segregation for commercial incineration.
Step-by-Step Methodology:
-
Primary Containment: Keep the solid powder in its original, tightly sealed glass or compatible high-density polyethylene (HDPE) vial.
-
Secondary Containment: Place the primary container inside a sealable plastic bag or a secondary shatter-proof container.
-
Causality: This self-validating physical barrier ensures that if the primary container fractures during transport, the toxic powder remains entirely contained, preventing personnel exposure.
-
-
Explicit Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste: Toxic/Reactive Substituted Hydrazine Derivative (2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride)". Do not use chemical abbreviations.
-
Storage & EHS Hand-off: Store the sealed unit in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, heavy metals, and acids. Arrange for pickup and high-temperature incineration by a licensed hazardous waste management facility.
Disposal Decision Workflow
To streamline laboratory operations, follow this decision matrix for handling 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride waste.
Decision tree for the safe segregation and disposal of hydrazine derivative waste.
References
Personal protective equipment for handling 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride
An authoritative, step-by-step operational and safety guide for handling 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS: 1803609-07-5).
As a building block in the synthesis of kinase inhibitors and antimicrobial agents, this compound presents unique handling challenges. The presence of the hydrazine moiety dictates stringent safety protocols due to its high reactivity, potential for auto-oxidation, and severe toxicological profile.
Mechanistic Toxicology & Hazard Profile
To implement effective safety measures, scientists must first understand the causality of the compound's hazards. According to GHS classifications, 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride is harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332), and causes severe skin and eye irritation (H315, H319)[1].
The Causality of Hydrazine Toxicity:
-
Neurotoxicity via Vitamin B6 Depletion: Hydrazine derivatives readily cross the blood-brain barrier and form hydrazones with pyridoxal (Vitamin B6). This depletes pyridoxal-dependent enzymes, such as GABA transaminase, leading to severe neurotoxicity and potential seizures[2].
-
Oxidative Stress & Mutagenicity: In vivo biotransformation of hydrazines generates reactive oxygen species (ROS) and free radicals that deplete cellular glutathione, leading to macromolecular damage and potential mutagenic/carcinogenic effects[2].
-
Environmental Reactivity: Hydrazines are potent reducing agents. If exposed to atmospheric oxygen, transition metal oxides (e.g., iron, copper), or oxidizing agents, they can rapidly decompose, releasing heat and nitrogen gas[3].
Mandatory Personal Protective Equipment (PPE) Matrix
Because hydrazine derivatives can permeate standard laboratory gloves and present severe inhalation risks, baseline PPE is insufficient. The following self-validating PPE matrix must be strictly adhered to before opening the primary container[4][5].
| Protection Zone | Required Equipment | Causality / Scientific Rationale |
| Hands (Dermal) | Double Gloving: Inner Nitrile (4 mil) + Outer Chloroprene or Heavy Nitrile (8+ mil). | Hydrazine derivatives rapidly permeate thin latex and standard nitrile. Outer chloroprene provides a superior chemical barrier against reducing agents. |
| Respiratory | NIOSH-approved N100/P100 particulate respirator OR Positive-pressure supplied-air system. | Prevents inhalation of aerosolized dihydrochloride salts. Must be used in conjunction with a certified chemical fume hood. |
| Eye/Face | ANSI Z87.1-compliant splash goggles + Full face shield. | Prevents ocular absorption, which can lead to systemic toxicity and irreversible corneal damage. |
| Body | Flame-resistant (FR) lab coat + Disposable Tyvek sleeves. | Mitigates skin exposure and prevents the compound from reacting with standard synthetic fabrics in the event of a spill. |
Operational Plan: Step-by-Step Handling Protocol
To prevent degradation and ensure operator safety, the compound must be treated as an air- and moisture-sensitive toxicant.
Step 1: Environmental Setup
-
Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm[6].
-
Purge the analytical balance and transfer area with an inert atmosphere (Nitrogen or Argon). The compound must be stored at 2-8°C under an inert atmosphere to prevent oxidative degradation[1].
Step 2: Material Transfer
-
Use only static-free, non-metallic spatulas (e.g., Teflon or ceramic). Do not use metal spatulas , as trace metal oxides (iron, copper) can catalyze the violent decomposition of hydrazines[3].
-
Weigh the material directly into a pre-tared, sealable reaction vessel.
Step 3: Post-Transfer Decontamination
-
Immediately seal the primary container, backfill with Argon, and wrap with Parafilm before returning to 2-8°C storage[1].
-
Wipe down the balance and fume hood deck with a damp, disposable cloth. Place the cloth in a designated hazardous waste bag.
Operational workflow for handling 2-hydrazinyl-1-methyl-1H-imidazole dihydrochloride.
Emergency Response & Spill Mitigation
-
Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[4].
-
Systemic Exposure (Neurological Symptoms): If exposure results in nausea, dizziness, or tremors, emergency medical personnel should be informed that the agent is a hydrazine derivative. High-dose intravenous pyridoxine (Vitamin B6) is the clinical standard for reversing hydrazine-induced neurotoxicity and seizures[7].
-
Dry Spills: Do not sweep. Lightly mist the powder with water to prevent aerosolization, then carefully scoop it into a dedicated plastic waste container using non-sparking tools[6].
Disposal & Chemical Neutralization Plan
Hydrazine waste is classified as Extremely Hazardous Waste and must never be mixed with general organic waste streams[4]. To render the compound safe for final EH&S disposal, it must be chemically neutralized.
Method A: Hypochlorite Oxidation (Industry Standard)
-
Dilution: Dilute the hydrazine waste with water to a concentration of less than 5% [3]. Never add dry bleach directly to hydrazine, as it will cause a violent, flame-generating explosion.
-
Oxidation: Slowly add an equal volume of 5% aqueous calcium hypochlorite (
) or sodium hypochlorite (household bleach)[3][8]. -
Validation: The reaction is highly exothermic and will release nitrogen gas. Maintain the pH between 5 and 8. Test the solution with starch-iodide paper to ensure a slight excess of hypochlorite remains, confirming complete destruction[3][9].
Method B: Alpha-Ketoglutaric Acid (AKGA) Condensation (Safer Alternative) Developed by NASA for rocket propellant cleanup, AKGA is a highly effective, non-exothermic neutralizer for hydrazines[10].
-
Application: Apply an aqueous solution of AKGA directly to the hydrazine waste.
-
Mechanism: AKGA reacts irreversibly with the hydrazine moiety via a condensation reaction, yielding water and stable, harmless pyridazinecarboxylic acid derivatives[10][11].
-
Validation: Because this method does not generate heat or toxic gas byproducts, it is the preferred method for neutralizing spills inside the fume hood[10].
Neutralization pathways for hydrazine waste using hypochlorite or AKGA.
References
-
National Institutes of Health (NIH). "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity." Available at:[Link]
-
National Institutes of Health (NIH) / PubMed. "The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review." Available at:[Link]
-
University of California, Santa Barbara (UCSB). "Hydrazine Laboratory Safety Standard Operating Procedure." Available at:[Link]
-
University of Notre Dame. "Hydrazine - Risk Management and Safety SOP." Available at:[Link]
-
Case Western Reserve University. "Laboratory Safety Standard Operating Procedure: Hydrazine." Available at:[Link]
-
Defense Technical Information Center (DTIC). "Products of the Hypochlorite Oxidation of Hydrazine Fuels." Available at:[Link]
-
NASA Spinoff. "Organic Compound Turns Toxic Waste into Harmless Byproducts." Available at:[Link]
-
Tech Briefs. "Organic Compound Turns Toxic Waste into Harmless Byproducts." Available at:[Link]
-
Quora / Chemistry Community. "How to neutralize bleach (Sodium Bisulfite and Thiosulfate mechanisms)." Available at:[Link]
Sources
- 1. 1803609-07-5|2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride|BLD Pharm [bldpharm.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxada.com [arxada.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. quora.com [quora.com]
- 10. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 11. Organic Compound Turns Toxic Waste into Harmless Byproducts - Tech Briefs [techbriefs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
